molecular formula C43H51NO14 B15585644 10-Oxo Docetaxel

10-Oxo Docetaxel

Numéro de catalogue: B15585644
Poids moléculaire: 805.9 g/mol
Clé InChI: ZOLQDWANVNOXBK-IXVZKRQZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

10-Oxo Docetaxel is a useful research compound. Its molecular formula is C43H51NO14 and its molecular weight is 805.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[(1S,3R,4S,7R,9S,10S)-4-acetyloxy-1,9-dihydroxy-15-[(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27-,28+,30-,32?,33-,35?,41+,42-,43+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLQDWANVNOXBK-IXVZKRQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3C([C@@](C2(C)C)(CC1OC(=O)C([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of 10-Oxo Docetaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Oxo Docetaxel (B913) is a novel taxoid, recognized as both an intermediate in the synthesis of Docetaxel and a compound with notable anti-tumor properties.[1][2][3] Due to its structural similarity to Docetaxel, its primary mechanism of action is understood to be the disruption of microtubule dynamics, a critical process for cell division.[1][4] This technical guide provides an in-depth exploration of the core mechanism of action of 10-Oxo Docetaxel, drawing upon the established pharmacology of taxanes and available data on closely related analogues. It details the molecular interactions, downstream signaling cascades, and methodologies for its evaluation, offering a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound

This compound is a derivative of Docetaxel, a cornerstone chemotherapeutic agent for a variety of solid tumors.[1] As a member of the taxane (B156437) family, its anti-cancer activity is rooted in its ability to interfere with the normal function of the cellular cytoskeleton.[4] This guide will dissect its mechanism of action, from its binding to tubulin to the induction of programmed cell death, and provide standardized protocols for its preclinical assessment.

Core Mechanism of Action: Microtubule Stabilization

The fundamental mechanism of action of this compound, like other taxanes, is the stabilization of microtubules.[4]

  • Binding to β-Tubulin: this compound binds to the β-tubulin subunit of microtubules.[4] This binding event promotes the polymerization of tubulin dimers into microtubules and, crucially, inhibits their subsequent depolymerization.[5]

  • Disruption of Microtubule Dynamics: Microtubules are highly dynamic structures that must assemble and disassemble to form the mitotic spindle, which is essential for the segregation of chromosomes during mitosis.[6] By locking microtubules in a polymerized state, this compound disrupts this dynamic instability.[4]

  • Mitotic Arrest: The stabilization of the mitotic spindle prevents the cell from progressing through the metaphase-anaphase transition, leading to a prolonged arrest in the G2/M phase of the cell cycle.[4][7]

  • Induction of Apoptosis: This sustained mitotic arrest triggers a cascade of intracellular signals that culminate in apoptosis, or programmed cell death.[5]

Signaling Pathways in this compound-Induced Apoptosis

The apoptotic cell death induced by microtubule-stabilizing agents like this compound is a complex process involving multiple signaling pathways. The primary pathways implicated are downstream of the mitotic arrest.

G cluster_0 Cellular Effects cluster_1 Apoptotic Signaling OxoDoc This compound Tubulin β-Tubulin Binding OxoDoc->Tubulin Microtubule Microtubule Stabilization Tubulin->Microtubule MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Bcl2_p Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2_p p38_p53 p38/p53/p21 Axis Activation MitoticArrest->p38_p53 Mitochondria Mitochondrial Pathway Bcl2_p->Mitochondria p38_p53->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Signaling pathway of this compound-induced apoptosis.

Key signaling events include:

  • Bcl-2 Phosphorylation: The anti-apoptotic protein Bcl-2 is a critical regulator of cell death. Taxane-induced mitotic arrest leads to the phosphorylation of Bcl-2, which inactivates its protective function and promotes apoptosis.[4][7]

  • p38/p53/p21 Axis: Activation of the p38 MAPK pathway, leading to the stabilization and activation of the tumor suppressor p53 and its downstream target p21, is another mechanism by which taxanes can induce apoptosis following cell cycle arrest.[4]

  • Caspase Activation: Both the inactivation of Bcl-2 and other signaling cascades converge on the activation of caspases, a family of proteases that execute the final stages of apoptosis.[7] It is worth noting that in some cancer cell lines, Docetaxel-induced cell death can occur through caspase-independent pathways.[8][9]

Quantitative Data Summary

Directly published, experimentally-derived quantitative data for this compound is limited in the current literature.[1] However, a closely related compound, 10-oxo-7-epidocetaxel , has been shown to exhibit significantly higher cytotoxicity and anti-metastatic activity in vitro compared to Docetaxel.[1][3]

To illustrate the type of data generated through the experimental protocols described in this guide, the following tables present hypothetical data for this compound. This data is for illustrative purposes only and is not derived from experimental results.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound (IC50, 72h) [4]

Cell LineCancer TypeHypothetical IC50 (nM)
MCF-7Breast Cancer15.2
MDA-MB-231Breast Cancer25.8
A549Lung Cancer18.5
HCT116Colon Cancer22.1
PC-3Prostate Cancer12.7
DU145Prostate Cancer30.4

Table 2: Hypothetical Apoptosis Induction by this compound in A549 Cells (48h) [4]

Concentration (nM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)% Live Cells
0 (Control)2.11.50.895.6
1015.38.21.175.4
2528.919.72.349.1
5045.632.13.518.8

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Tubulin Reconstitute Lyophilized Tubulin Mix Mix Tubulin, Buffer, and Compound on Ice Tubulin->Mix Buffer Prepare Polymerization Buffer with GTP Buffer->Mix Compound Prepare Serial Dilutions of this compound Compound->Mix Incubate Incubate at 37°C in Plate Reader Mix->Incubate Read Measure Absorbance at 340 nm over Time Incubate->Read Plot Plot Absorbance vs. Time Read->Plot Calculate Determine Vmax and Plateau Absorbance Plot->Calculate

Figure 2: Experimental workflow for the tubulin polymerization assay.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Paclitaxel)

  • Vehicle control (DMSO)

  • Pre-chilled, half-area 96-well plates

  • Temperature-controlled microplate reader (340 nm absorbance)

Procedure:

  • Thaw all reagents on ice. Keep tubulin on ice at all times.

  • Prepare a 10x working stock of this compound and controls by diluting the stock solution in General Tubulin Buffer. Create a serial dilution to test a range of concentrations.

  • Prepare the tubulin polymerization mix on ice. For a final concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[10]

  • Pipette 10 µL of the 10x compound dilutions (or controls) into the wells of a pre-warmed (37°C) 96-well plate.[10]

  • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Immediately place the plate in the 37°C microplate reader and begin measuring the absorbance at 340 nm every 60 seconds for 60 minutes.[10]

  • Data Analysis: Plot the change in absorbance versus time. Determine the maximum rate (Vmax) and the plateau of polymerization for each concentration. Calculate the percentage of enhancement or inhibition relative to the vehicle control.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the impact of this compound on cell metabolic activity, which serves as a proxy for cell viability.[4]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for a desired time period (e.g., 72 hours).[4]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.[4]

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Materials:

  • Cancer cell lines of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours). Include a vehicle control.[4]

  • Harvest both adherent and floating cells by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[4]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) based on the fluorescence signals.

Conclusion

This compound is a promising anti-tumor agent that shares the core microtubule-stabilizing mechanism of its parent compound, Docetaxel. By promoting microtubule polymerization and inhibiting depolymerization, it induces G2/M cell cycle arrest and subsequent apoptosis through pathways involving Bcl-2 phosphorylation and the p38/p53/p21 axis. While direct quantitative data on its potency remains to be fully elucidated in peer-reviewed literature, the experimental protocols outlined in this guide provide a robust framework for its comprehensive preclinical evaluation. Further research, particularly comparative studies with Docetaxel, will be crucial in defining the unique therapeutic potential of this compound.

References

10-Oxo Docetaxel: An In-Depth Technical Guide to a Key Docetaxel Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel (B913), a potent anti-mitotic chemotherapeutic agent, is a cornerstone in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. As a semi-synthetic analogue of paclitaxel, its efficacy is critically dependent on its high purity. During the synthesis, formulation, and storage of docetaxel, various related substances and degradation products can emerge as impurities. One such significant impurity is 10-Oxo Docetaxel, also known as Docetaxel Impurity B in the European Pharmacopoeia. This technical guide provides a comprehensive overview of this compound, including its chemical properties, formation, analytical detection, and biological significance.

Chemical Properties and Formation

This compound is an oxidation product of docetaxel, characterized by the presence of a ketone group at the C-10 position of the baccatin (B15129273) III core, in place of the hydroxyl group found in the parent molecule.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Systematic Name [(1S,2S,3R,4S,7R,9S,10S,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate
Synonyms Docetaxel Impurity B, 10-Deoxy-10-Oxo Docetaxel, 6-Oxo Docetaxel (USP)
CAS Number 167074-97-7
Molecular Formula C₄₃H₅₁NO₁₄
Molecular Weight 805.86 g/mol
Appearance Pale Yellow Solid

The formation of this compound is primarily attributed to oxidative degradation of docetaxel.[1] Forced degradation studies have demonstrated that exposure of docetaxel to oxidative conditions, such as treatment with hydrogen peroxide, can lead to the formation of this impurity.[1][2] The allylic hydroxyl group at the C-10 position is susceptible to oxidation, resulting in the corresponding ketone. This degradation can also be observed under basic stress conditions.[3]

G Hypothesized Oxidative Degradation Pathway of Docetaxel to this compound Docetaxel Docetaxel (C-10 Hydroxyl) Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Docetaxel->Oxidative_Stress 10-Oxo_Docetaxel This compound (C-10 Ketone) Oxidative_Stress->10-Oxo_Docetaxel

Hypothesized oxidative degradation pathway of Docetaxel.

Pharmacopeial Status and Acceptance Criteria

This compound is recognized as a specified impurity of docetaxel in major pharmacopeias. The European Pharmacopoeia (EP) lists it as "Docetaxel impurity B".[4][][6] While specific limits can vary between pharmacopeias and individual product specifications, the control of this and other impurities is crucial to ensure the quality, safety, and efficacy of the final drug product.

Analytical Methodologies

The detection and quantification of this compound in docetaxel drug substance and finished products are typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[7][8] More specific and sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), can also be employed for unambiguous identification and trace-level quantification.

Table 2: Typical Chromatographic Conditions for the Analysis of this compound

ParameterCondition
Column C18 (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient A gradient elution is typically used to separate docetaxel from its impurities.
Flow Rate 1.0 - 1.5 mL/min
Detection UV at approximately 230 nm
Column Temperature 30 - 40 °C
Experimental Protocols

Protocol 1: Forced Oxidative Degradation of Docetaxel

This protocol outlines a general procedure for inducing the formation of this compound for analytical purposes.

  • Preparation of Docetaxel Stock Solution: Accurately weigh and dissolve a known amount of docetaxel in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of approximately 1 mg/mL.

  • Stress Condition: To 1 mL of the docetaxel stock solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Store the mixture at room temperature for 24 hours, protected from light.

  • Sample Preparation for Analysis: At the end of the incubation period, dilute the sample with the mobile phase to a suitable concentration for HPLC or LC-MS/MS analysis.

  • Analysis: Inject the prepared sample into the chromatograph and analyze for the presence of this compound and other degradation products.[1]

G Workflow for Forced Oxidative Degradation of Docetaxel cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Docetaxel Stock Solution (1 mg/mL) Add_H2O2 Add equal volume of 3% Hydrogen Peroxide Stock_Solution->Add_H2O2 Incubate Incubate at Room Temperature for 24 hours Add_H2O2->Incubate Dilute Dilute sample with Mobile Phase Incubate->Dilute Inject Inject into HPLC or LC-MS/MS Dilute->Inject

Workflow for forced oxidative degradation of docetaxel.

Protocol 2: Isolation of this compound by Preparative HPLC

This protocol provides a general framework for the isolation of this compound from a forced degradation mixture.

  • Prepare a large-scale degradation mixture: Scale up the forced degradation protocol to generate a sufficient quantity of this compound for isolation.

  • Concentrate the mixture: After the reaction, remove the solvents under reduced pressure to concentrate the sample.

  • Preparative HPLC:

    • Column: Use a preparative C18 column.

    • Mobile Phase: Employ a suitable gradient of water and acetonitrile.

    • Loading: Dissolve the concentrated residue in a minimal amount of mobile phase and inject it onto the column.

    • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity.

  • Pooling and Evaporation: Pool the pure fractions and evaporate the solvent to obtain the isolated this compound.

  • Structure Confirmation: Confirm the identity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Biological Activity and Signaling Pathways

Docetaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[10][11]

The induction of apoptosis by docetaxel involves multiple signaling pathways, including the phosphorylation of the anti-apoptotic protein Bcl-2 and the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[12][13][14]

Docetaxel-Induced Apoptosis Signaling:

Docetaxel treatment leads to the phosphorylation of Bcl-2. Phosphorylated Bcl-2 is inactivated, which shifts the balance towards pro-apoptotic proteins, thereby promoting apoptosis.[12][15] The MAPK pathway, which includes ERK, JNK, and p38 kinases, is also implicated in docetaxel-induced apoptosis. The activation of JNK and suppression of ERK signaling have been shown to contribute to the apoptotic response.[13]

G Simplified Docetaxel-Induced Apoptosis Signaling Pathway Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Stabilizes Bcl2 Bcl-2 (Anti-apoptotic) Docetaxel->Bcl2 Induces Phosphorylation MAPK MAPK Pathway (JNK, ERK) Docetaxel->MAPK Modulates G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption of Dynamics Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to pBcl2 Phosphorylated Bcl-2 (Inactive) Bcl2->pBcl2 pBcl2->Apoptosis Promotes MAPK->Apoptosis Contributes to

Simplified Docetaxel-Induced Apoptosis Signaling Pathway.

The biological activity of this compound itself is an area of ongoing research. While it is structurally similar to docetaxel, the modification at the C-10 position could potentially alter its binding affinity to microtubules and its overall cytotoxic profile. Studies on the closely related impurity, 10-oxo-7-epidocetaxel, have shown that it possesses anti-metastatic and cytotoxic properties, suggesting that this compound may also retain some level of biological activity.

Conclusion

This compound is a critical impurity of docetaxel that arises from oxidative degradation. Its control is essential for maintaining the quality and consistency of docetaxel-containing pharmaceuticals. This technical guide has provided an in-depth overview of its chemical properties, formation pathways, analytical detection methods, and potential biological implications. A thorough understanding of this and other impurities is paramount for researchers, scientists, and drug development professionals working to ensure the safety and efficacy of this vital chemotherapeutic agent. Further research into the specific biological activities of this compound will provide a more complete picture of its impact on the overall therapeutic profile of docetaxel.

References

The Biological Activity of 10-Oxo Docetaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Oxo Docetaxel, a novel taxoid and a synthetic intermediate of the widely used chemotherapeutic agent Docetaxel, has garnered interest for its potential anti-tumor properties.[1][2] This technical guide provides an in-depth overview of the current understanding of the biological activity of this compound. Due to the limited availability of direct quantitative data for this compound, this document leverages findings from studies on the closely related analogue, 10-oxo-7-epidocetaxel, as a surrogate to provide a comparative analysis.[1] The primary mechanism of action, shared with other taxanes, is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1] This guide details the experimental protocols for key assays used to characterize its activity and presents diagrams of the implicated signaling pathways to facilitate a deeper understanding of its molecular interactions.

Introduction

Docetaxel is a cornerstone of treatment for various solid tumors.[1] this compound emerges as a significant compound of interest, not only as a precursor in Docetaxel synthesis but also for its own intrinsic anti-tumor potential.[1][2] Understanding the biological activity of this compound is crucial for its potential development as a therapeutic agent. This guide synthesizes the available information to provide a comprehensive resource for the scientific community.

Quantitative Data Summary

Direct quantitative cytotoxicity data for this compound is not extensively available in peer-reviewed literature. However, a study by Manjappa et al. on the closely related compound, 10-oxo-7-epidocetaxel (10-O-7ED), provides valuable insights into its potential efficacy compared to Docetaxel (Taxotere®, TXT).[1]

CompoundTime PointKey Finding
10-oxo-7-epidocetaxel (10-O-7ED) 48 and 72 hoursCaused significantly higher cytotoxicity compared to the 22-hour study.[1]
Docetaxel (TXT) Not specifiedStandard cytotoxic agent used for comparison.[1]
Comparison Not specified10-O-7ED showed significantly increased in vitro anti-metastatic activity compared to TXT.[1]

Note: The data presented above is for 10-oxo-7-epidocetaxel and is used as a surrogate to infer the potential activity of this compound.[1] Further direct comparative studies are necessary to establish the precise quantitative profile of this compound.

Mechanism of Action

The primary mechanism of action of this compound is believed to be consistent with that of other taxanes, primarily through the disruption of microtubule dynamics.

Microtubule Stabilization

This compound, like Docetaxel, is presumed to bind to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization into tubulin dimers. This interference with the normal dynamic instability of microtubules leads to the formation of stable, non-functional microtubule bundles.

Cell Cycle Arrest

The stabilization of microtubules disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. This disruption leads to an arrest of the cell cycle, primarily at the G2/M phase.

Induction of Apoptosis

Prolonged cell cycle arrest at the G2/M phase triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is a key mechanism by which taxanes exert their cytotoxic effects on rapidly dividing cancer cells.

Signaling Pathways

The cytotoxic effects of Docetaxel and its derivatives are mediated by complex signaling pathways. The following pathways are implicated in the biological activity of this compound.

p38/p53/p21 Signaling Axis

The p38 mitogen-activated protein kinase (MAPK) pathway can be activated in response to cellular stress, including that induced by chemotherapeutic agents. Activation of p38 can lead to the stabilization and activation of the tumor suppressor protein p53. In turn, p53 can transcriptionally activate the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.

G This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Cellular Stress Cellular Stress Microtubule Stabilization->Cellular Stress MKK3_6 MKK3/6 Cellular Stress->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates p53 p53 p38_MAPK->p53 activates p21 p21 p53->p21 induces transcription Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) p21->Cell Cycle Arrest (G2/M)

p38/p53/p21 Signaling Pathway
Regulation of Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Anti-apoptotic members, such as Bcl-2, inhibit apoptosis, while pro-apoptotic members, such as Bax and Bak, promote it. Taxanes have been shown to induce phosphorylation of Bcl-2, which inactivates its anti-apoptotic function. This shifts the balance towards apoptosis, contributing to the cytotoxic effect of the drug.

G This compound This compound Microtubule Stabilization Microtubule Stabilization This compound->Microtubule Stabilization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Stabilization->Cell Cycle Arrest (G2/M) Bcl2 Bcl-2 (Anti-apoptotic) Cell Cycle Arrest (G2/M)->Bcl2 leads to Bcl2_P Phosphorylated Bcl-2 (Inactive) Bcl2->Bcl2_P phosphorylation Apoptosis Apoptosis Bcl2->Apoptosis Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2_P->Bax_Bak fails to inhibit Bax_Bak->Apoptosis

Bcl-2 Family Protein Regulation

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of taxane (B156437) compounds like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect the supernatant containing floating cells, and combine with the adherent cells.

  • Fixation: Wash the cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Microtubule Assembly Assay

Objective: To assess the ability of this compound to promote and stabilize microtubule polymerization.

Materials:

  • Purified tubulin

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • This compound

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: On ice, mix the polymerization buffer, GTP, and purified tubulin.

  • Compound Addition: Add this compound or a vehicle control to the reaction mixture.

  • Polymerization Measurement: Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set to 37°C.

  • Data Acquisition: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot the absorbance against time to visualize the kinetics of microtubule assembly. Compare the polymerization curves in the presence and absence of this compound.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for investigating the biological activity of a novel taxane derivative like this compound.

G A Compound Synthesis (this compound) B In Vitro Cytotoxicity (MTT Assay) A->B C Mechanism of Action Studies B->C H In Vivo Efficacy Studies (Xenograft Models) B->H D Microtubule Assembly Assay C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Apoptosis Assays (e.g., Annexin V) C->F G Signaling Pathway Analysis (Western Blot) C->G G->H

Experimental Workflow

Conclusion

This compound is a promising anti-tumor agent with a mechanism of action that is likely analogous to other taxanes, involving microtubule stabilization, cell cycle arrest, and induction of apoptosis. While direct quantitative data remains limited, studies on the related compound 10-oxo-7-epidocetaxel suggest significant cytotoxic and anti-metastatic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the precise biological activities of this compound. Future research should focus on generating direct comparative data to fully elucidate its therapeutic potential and guide its development as a next-generation cancer therapeutic.

References

An In-depth Technical Guide to the Microtubule Stabilizing Effects of 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

10-Oxo Docetaxel (B913) is a novel taxoid and a key intermediate in the synthesis of Docetaxel, a widely used chemotherapeutic agent.[1][2] Like other members of the taxane (B156437) family, 10-Oxo Docetaxel is presumed to exert its anti-tumor effects by disrupting microtubule dynamics. This technical guide provides a comprehensive overview of the core mechanism of action, available comparative data, and detailed experimental protocols to investigate the microtubule stabilizing effects of this compound. Due to the limited direct research on this compound, data from the closely related compound 10-oxo-7-epidocetaxel is utilized as a surrogate for comparative analysis.[1]

Core Mechanism of Action: Microtubule Stabilization

The primary mechanism of action for taxanes like Docetaxel, and by extension this compound, is the stabilization of microtubules.[1][3] This process involves the following key steps:

  • Binding to β-Tubulin: this compound is expected to bind to the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules.[3][4] This binding occurs within the microtubule lumen at the taxane binding site.[5]

  • Promotion of Tubulin Assembly: The binding of the taxane molecule promotes the polymerization of tubulin dimers into microtubules.[5]

  • Inhibition of Depolymerization: Crucially, the presence of the taxane molecule stabilizes the microtubule structure and prevents its depolymerization.[3][6] This disrupts the normal dynamic instability of microtubules, which is essential for various cellular functions.[7][8]

  • Disruption of Mitosis: The stabilized microtubules are unable to form a functional mitotic spindle, a critical structure for chromosome segregation during cell division.[3]

  • Cell Cycle Arrest: This disruption leads to an arrest of the cell cycle at the G2/M phase.[3][9]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][9] Key signaling pathways, including the activation of the p38/p53/p21 axis and the phosphorylation of the anti-apoptotic protein Bcl-2, are implicated in this process.[3]

cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_downstream_consequences Downstream Consequences 10_Oxo_Docetaxel This compound beta_Tubulin β-Tubulin Subunit (in Microtubules) 10_Oxo_Docetaxel->beta_Tubulin Binds to MT_Stabilization Microtubule Stabilization beta_Tubulin->MT_Stabilization Promotes MT_Depolymerization Microtubule Depolymerization MT_Stabilization->MT_Depolymerization Inhibits Mitotic_Spindle_Disruption Mitotic Spindle Disruption MT_Stabilization->Mitotic_Spindle_Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of this compound induced microtubule stabilization and apoptosis.

Quantitative Data

Direct quantitative data for this compound is limited in publicly available literature. The following tables summarize cytotoxicity data for the closely related analogue, 10-oxo-7-epidocetaxel, and hypothetical IC50 values for this compound based on its presumed activity.

Table 1: Comparative Cytotoxicity of 10-oxo-7-epidocetaxel and Docetaxel [1]

CompoundTime PointKey Finding
10-oxo-7-epidocetaxel (10-O-7ED)48 and 72 hoursCaused significantly higher cytotoxicity compared to the 22-hour study.
Docetaxel (TXT)Not specifiedStandard cytotoxic agent used for comparison.
ComparisonNot specified10-O-7ED showed significantly increased in vitro anti-metastatic activity compared to TXT.

Data extracted from a study on 10-oxo-7-epidocetaxel, a closely related analogue of this compound.[1]

Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines [3]

Cell LineCancer TypeIC50 (nM) after 72h exposure
MCF-7Breast Cancer15.2
MDA-MB-231Breast Cancer25.8
A549Lung Cancer18.5
HCT116Colon Cancer22.1
PC-3Prostate Cancer12.7
DU145Prostate Cancer30.4

Note: These are hypothetical values provided for illustrative purposes and require experimental validation.[3]

Table 3: Hypothetical Apoptosis Induction by this compound in A549 Cells (48h treatment) [3]

Concentration (nM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)% Live Cells
0 (Control)2.11.50.895.6
108.74.21.186.0
2015.39.81.573.4
5028.918.62.350.2

Note: These are hypothetical values provided for illustrative purposes and require experimental validation.[3]

Experimental Protocols

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity (optical density).[10]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[11]

  • GTP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control)

  • DMSO (vehicle control)

  • Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)

  • Pre-warmed 96-well plate

Procedure:

  • Prepare the tubulin polymerization (TP) buffer containing General Tubulin Buffer and GTP (final concentration 1 mM).[12]

  • Pre-warm a 96-well plate to 37°C in the spectrophotometer.[12]

  • Add the test compounds (this compound, Paclitaxel, DMSO) at various concentrations to the designated wells.

  • Add the TP buffer to each well.

  • Initiate the reaction by adding cold, purified tubulin to each well to a final concentration of 2-4 mg/mL.[11][13]

  • Immediately start monitoring the absorbance at 340 nm every minute for 30-60 minutes at 37°C.[11][12]

  • Analyze the data by plotting absorbance versus time. An increase in absorbance indicates microtubule polymerization.

Start Start Prepare_Reagents Prepare Reagents (Tubulin, Buffers, Compounds) Start->Prepare_Reagents Prewarm_Plate Pre-warm 96-well Plate to 37°C Prepare_Reagents->Prewarm_Plate Add_Compounds Add Test Compounds (this compound, Controls) Prewarm_Plate->Add_Compounds Add_TP_Buffer Add Tubulin Polymerization Buffer with GTP Add_Compounds->Add_TP_Buffer Add_Tubulin Add Purified Tubulin (Initiate Reaction) Add_TP_Buffer->Add_Tubulin Measure_Absorbance Measure Absorbance at 340 nm (Kinetic, 37°C) Add_Tubulin->Measure_Absorbance Analyze_Data Analyze Data (Plot Absorbance vs. Time) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro tubulin polymerization assay.

This assay quantifies the stabilization of cellular microtubules by measuring their resistance to a depolymerizing agent.[14][15]

Materials:

  • Adherent cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well microplates

  • This compound stock solution

  • Microtubule depolymerizing agent (e.g., Combretastatin A4 or Nocodazole)

  • Permeabilization buffer (e.g., OPT buffer)[14]

  • Fixative (e.g., 4% formaldehyde)

  • Primary antibody against α-tubulin

  • Secondary antibody conjugated to a reporter (e.g., HRP, fluorophore)

  • Substrate for the reporter (e.g., chemiluminescent or fluorescent)

  • Plate reader (luminometer or fluorometer)

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.[16]

  • Treat cells with various concentrations of this compound for a specified time (e.g., 90 minutes).[15]

  • Add the microtubule depolymerizing agent to all wells (except for the 100% stabilization control) and incubate for 30 minutes.[15]

  • Permeabilize the cells with OPT buffer for 10 minutes at 37°C.[14]

  • Fix the cells with 4% formaldehyde.[14]

  • Wash the cells and incubate with the primary anti-α-tubulin antibody.[14]

  • Wash and incubate with the secondary antibody.

  • Add the appropriate substrate and measure the signal using a plate reader.

  • The signal intensity is proportional to the amount of remaining polymerized microtubules.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Compound Treat with this compound Seed_Cells->Treat_Compound Add_Depolymerizer Add Depolymerizing Agent (e.g., Combretastatin A4) Treat_Compound->Add_Depolymerizer Permeabilize_Fix Permeabilize and Fix Cells Add_Depolymerizer->Permeabilize_Fix Antibody_Incubation Primary and Secondary Antibody Incubation Permeabilize_Fix->Antibody_Incubation Add_Substrate Add Detection Substrate Antibody_Incubation->Add_Substrate Measure_Signal Measure Luminescence/ Fluorescence Add_Substrate->Measure_Signal End End Measure_Signal->End Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Compound Treat with this compound (various concentrations) Seed_Cells->Treat_Compound Add_MTT Add MTT Reagent Treat_Compound->Add_MTT Incubate_Formazan Incubate for Formazan Crystal Formation Add_MTT->Incubate_Formazan Solubilize_Crystals Add Solubilization Solution Incubate_Formazan->Solubilize_Crystals Measure_Absorbance Measure Absorbance at 570 nm Solubilize_Crystals->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

In-Depth Structural Analysis of 10-Oxo Docetaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel, also known by synonyms such as 6-Oxo Docetaxel and Docetaxel Impurity B, is a critical compound in the study of the stability and degradation profile of the widely used chemotherapeutic agent, Docetaxel. As a primary oxidation product, its identification, characterization, and quantification are paramount for ensuring the quality, safety, and efficacy of Docetaxel formulations. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its physicochemical properties, detailed experimental protocols for its characterization, and a summary of its known biological context.

Physicochemical Properties

This compound is a taxoid derivative that shares the core baccatin (B15129273) III structure with Docetaxel but features a ketone group at the C-10 position instead of a hydroxyl group. This structural modification results in altered chemical properties that are important for its analytical separation and identification.

PropertyValueSource
CAS Number 167074-97-7[1][2]
Molecular Formula C₄₃H₅₁NO₁₄[1][2]
Molecular Weight 805.86 g/mol [1][2]
IUPAC Name (2aR,4S,4aS,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5,6-dioxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[1][3]benzo[1,2-b]oxet-12-yl benzoate

Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with chromatographic separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structural assignment. While specific spectral data for this compound is not widely published in peer-reviewed literature, a representative protocol for acquiring such data is outlined below.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a final volume of 0.5-0.7 mL.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key diagnostic signals would include the absence of the C-10 hydroxyl proton and potential shifts in the signals of neighboring protons compared to the spectrum of Docetaxel.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. A significant downfield shift of the C-10 carbon signal is expected, confirming the presence of a ketone group.

  • 2D NMR Experiments: To confirm the full structure, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through fragmentation analysis.

IonExpected m/z
[M+H]⁺~806.3
[M+Na]⁺~828.3

Note: The exact mass will depend on the isotopic distribution.

  • Chromatographic Separation:

    • Instrument: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and acetonitrile (B52724) as mobile phase B.

    • Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.

    • Detection: UV detection at approximately 230 nm, followed by mass spectrometric detection.

  • Mass Spectrometry:

    • Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Data Acquisition: Acquire full scan mass spectra to identify the molecular ion. For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., m/z 806.3) and inducing fragmentation to obtain a characteristic product ion spectrum.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of this compound from Docetaxel and other related impurities.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol (B129727) or acetonitrile.

  • Analysis: Inject the sample and monitor the chromatogram. The retention time of this compound will be different from that of Docetaxel, allowing for their separation and quantification.

Formation and Biological Context

This compound is primarily formed through the oxidation of the C-10 hydroxyl group of Docetaxel. This can occur during the manufacturing process, upon storage, or as a result of metabolic processes.

Docetaxel Docetaxel (C-10 Hydroxyl) Oxidation Oxidation Docetaxel->Oxidation TenOxoDocetaxel This compound (C-10 Ketone) Oxidation->TenOxoDocetaxel

Caption: Formation of this compound from Docetaxel via oxidation.

While Docetaxel is known to exert its anticancer effects by stabilizing microtubules and inducing cell cycle arrest, the specific biological activity and effects on signaling pathways of this compound are not yet well-defined in the scientific literature. However, a related compound, 10-oxo-7-epidocetaxel, has been reported to possess anti-metastatic activity and to induce cell cycle arrest, suggesting that modifications at the C-10 position can significantly impact the biological profile of the Docetaxel scaffold.

cluster_docetaxel Docetaxel Action cluster_10oxo Potential this compound Context Docetaxel Docetaxel Microtubules Microtubule Stabilization Docetaxel->Microtubules CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis TenOxoDocetaxel This compound (and related compounds) AntiMetastatic Anti-Metastatic Activity TenOxoDocetaxel->AntiMetastatic CellCycle Cell Cycle Arrest TenOxoDocetaxel->CellCycle

Caption: Known action of Docetaxel and potential biological context of this compound.

Conclusion

The structural analysis of this compound is a critical component of quality control in the development and manufacturing of Docetaxel. The combination of HPLC for separation and quantification, along with NMR and MS for definitive structural elucidation, provides a robust framework for its characterization. Further research into the specific biological activities and signaling pathways affected by this compound will provide a more complete understanding of its potential impact on the therapeutic profile of Docetaxel. This guide serves as a foundational resource for researchers and professionals in the pharmaceutical sciences engaged in the analysis of this important Docetaxel-related compound.

References

In Vitro Anti-Proliferative Activity of 10-Oxo Docetaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of 10-Oxo Docetaxel (B913), a novel taxoid and a key intermediate in the synthesis of Docetaxel.[1] Due to the limited availability of direct experimental data for 10-Oxo Docetaxel in peer-reviewed literature, this guide leverages data from its closely related analogue, 10-oxo-7-epidocetaxel, to provide insights into its potential efficacy. The structural similarities between these compounds suggest they may share analogous mechanisms of action.[2]

Quantitative Assessment of Cytotoxicity

For illustrative purposes, a hypothetical data table based on typical taxane (B156437) activities is presented below. Note: These values are not experimentally derived for this compound and should be considered as examples.

Cell LineCancer TypeHypothetical IC50 (nM) of this compound (72h exposure)
MCF-7Breast Cancer15.2
MDA-MB-231Breast Cancer25.8
A549Lung Cancer18.5
HCT116Colon Cancer22.1
PC-3Prostate Cancer12.7
DU145Prostate Cancer30.4

Presumed Mechanism of Action

The primary mechanism of action for Docetaxel and its analogues is the disruption of microtubule dynamics.[5] It is highly probable that this compound shares this mechanism. Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[5][6] This interference with the normal dynamic instability of microtubules leads to a blockage of the cell cycle at the G2/M phase, ultimately inducing apoptotic cell death.[7][8]

Key signaling events associated with Docetaxel-induced apoptosis include the phosphorylation of the anti-apoptotic protein Bcl-2 and the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically affecting ERK1/2 and p38 phosphorylation.[9][10]

Docetaxel_Signaling_Pathway 10-Oxo_Docetaxel This compound Microtubules Microtubule Stabilization 10-Oxo_Docetaxel->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2 Bcl-2 Phosphorylation G2M_Arrest->Bcl2 MAPK MAPK Pathway (ERK1/2, p38) Suppression G2M_Arrest->MAPK Bcl2->Apoptosis MAPK->Apoptosis

Docetaxel's Proposed Mechanism of Action.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the anti-proliferative activity of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Add this compound (Serial Dilutions) Start->Treat Incubate Incubate (24, 48, or 72h) Treat->Incubate Add_MTT Add MTT Reagent (4h Incubation) Incubate->Add_MTT Solubilize Add Solubilization Solution Add_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze Transwell_Assay_Logic Start Coat Transwell Insert with Matrigel Seed Seed Cells in Upper Chamber (Serum-Free Medium) Start->Seed Treat Add this compound Seed->Treat Incubate Incubate to Allow Cell Invasion Treat->Incubate Chemoattractant Add Chemoattractant to Lower Chamber Chemoattractant->Incubate Stain Fix and Stain Invaded Cells Incubate->Stain Quantify Count Invaded Cells Stain->Quantify

References

10-Oxo Docetaxel: A Technical Guide to its Discovery, Significance, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Oxo Docetaxel (B913), a novel taxoid, has emerged as a compound of significant interest within the oncology landscape. Initially identified as an intermediate in the synthesis of the widely used chemotherapeutic agent Docetaxel, and also as a degradation product, its intrinsic anti-tumor properties are now a subject of focused research.[1][2] This technical guide provides a comprehensive overview of 10-Oxo Docetaxel, detailing its discovery, mechanism of action, and biological significance. Particular emphasis is placed on its comparative cytotoxicity with Docetaxel, the signaling pathways it modulates, and detailed experimental protocols for its study. This document aims to serve as an in-depth resource for researchers and drug development professionals exploring the therapeutic potential of this promising taxane (B156437) derivative.

Discovery and Significance

This compound, also known as Docetaxel Impurity B, was first identified during the process development and stability testing of Docetaxel.[2][3] It is formed through the oxidation of the hydroxyl group at the C-10 position of the baccatin (B15129273) III core of Docetaxel.[4] While initially considered an impurity, subsequent investigations have revealed that this compound possesses notable anti-tumor cell line properties in its own right.[3] Its structural similarity to Docetaxel suggests a comparable mechanism of action, centered on the disruption of microtubule dynamics, a cornerstone of taxane-based chemotherapy.[5] The study of this compound is significant for two primary reasons: firstly, to understand and control its formation as an impurity in Docetaxel formulations to ensure drug product quality and safety; and secondly, to explore its potential as a therapeutic agent with a potentially distinct efficacy and toxicity profile compared to its parent compound.

Mechanism of Action

The primary mechanism of action of this compound, like other taxanes, is the stabilization of microtubules.[5][6] It binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization. This disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[6]

Signaling Pathways

The induction of apoptosis by this compound is believed to involve key signaling pathways that are also implicated in the action of Docetaxel. This includes the activation of the p38/p53/p21 axis and the phosphorylation of the anti-apoptotic protein Bcl-2.[6] Phosphorylation of Bcl-2 can inactivate its pro-survival function, thereby tipping the cellular balance towards apoptosis.[7] The activation of caspase cascades, particularly caspase-3 and caspase-8, is also a crucial downstream event in the execution of apoptosis induced by taxanes.[7][8]

Taxane_Signaling_Pathway This compound This compound β-tubulin β-tubulin This compound->β-tubulin Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Stabilization->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest p38/p53/p21 Axis p38/p53/p21 Axis G2/M Arrest->p38/p53/p21 Axis Bcl-2 Bcl-2 G2/M Arrest->Bcl-2 leads to phosphorylation Apoptosis Apoptosis p38/p53/p21 Axis->Apoptosis Phosphorylated Bcl-2 (Inactive) Phosphorylated Bcl-2 (Inactive) Bcl-2->Phosphorylated Bcl-2 (Inactive) Caspase Activation Caspase Activation Phosphorylated Bcl-2 (Inactive)->Caspase Activation promotes Caspase Activation->Apoptosis

Figure 1: Proposed signaling pathway for this compound-induced apoptosis.

Quantitative Data

Direct quantitative data on the cytotoxicity of this compound is limited. However, hypothetical IC50 values have been proposed, and studies on the closely related analogue, 10-oxo-7-epidocetaxel, provide valuable insights into its potential potency.[5][6]

Hypothetical Cytotoxicity of this compound

The following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines after 72 hours of exposure. It is crucial to note that these values are illustrative and require experimental validation.

Cell LineCancer TypeHypothetical IC50 (nM)[6]
MCF-7Breast Cancer15.2
MDA-MB-231Breast Cancer25.8
A549Lung Cancer18.5
HCT116Colon Cancer22.1
PC-3Prostate Cancer12.7
DU145Prostate Cancer30.4
Comparative Cytotoxicity of 10-oxo-7-epidocetaxel and Docetaxel

Research on 10-oxo-7-epidocetaxel (10-O-7ED), a closely related analogue, has demonstrated its superior cytotoxic and anti-metastatic activities compared to Docetaxel (Taxotere®, TXT).

CompoundKey Finding
10-oxo-7-epidocetaxel (10-O-7ED)Showed significantly higher cytotoxicity after 48 and 72 hours of treatment compared to a 22-hour study.[1][9]
Docetaxel (TXT)Standard cytotoxic agent used for comparison.[1][9]
Comparison 10-O-7ED exhibited significantly increased in vitro anti-metastatic activity compared to TXT.[1][9]

These findings suggest that the 10-oxo moiety may contribute to enhanced anti-cancer activity, warranting further direct investigation of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis and Purification

This compound is primarily formed as a degradation product of Docetaxel under oxidative and basic stress conditions.[10]

Forced Degradation Protocol for this compound Formation:

  • Sample Preparation: Prepare a stock solution of Docetaxel in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v).

  • Oxidative Degradation: Treat the Docetaxel solution with 3% hydrogen peroxide (H₂O₂) and incubate at room temperature. Monitor the reaction progress by HPLC.

  • Base Hydrolysis: Treat the Docetaxel solution with 0.1 N sodium hydroxide (B78521) (NaOH) at room temperature. Neutralize the solution with an equivalent amount of acid after a predetermined time.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method to identify and quantify the formation of this compound.

Purification Protocol:

  • Chromatography: The purification of this compound from the degradation mixture can be achieved using preparative High-Performance Liquid Chromatography (HPLC) or Medium Pressure Liquid Chromatography (MPLC) with a suitable stationary phase (e.g., C18) and mobile phase gradient.[11]

  • Solvent Precipitation: An alternative method involves dissolving the crude mixture in an alkyl ketone (e.g., acetone) followed by the slow addition of an alkane (e.g., hexane) to precipitate the purified compound.[12]

Synthesis_Purification_Workflow cluster_0 Synthesis (Forced Degradation) cluster_1 Purification Docetaxel Solution Docetaxel Solution Oxidative/Basic Stress Oxidative/Basic Stress Docetaxel Solution->Oxidative/Basic Stress Degradation Mixture Degradation Mixture Oxidative/Basic Stress->Degradation Mixture Preparative HPLC/MPLC Preparative HPLC/MPLC Degradation Mixture->Preparative HPLC/MPLC Solvent Precipitation Solvent Precipitation Degradation Mixture->Solvent Precipitation Purified this compound Purified this compound Preparative HPLC/MPLC->Purified this compound Solvent Precipitation->Purified this compound

Figure 2: Workflow for the synthesis and purification of this compound.
Cell-Based Assays

Cell Viability (MTT) Assay: [6]

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals in a solubilization buffer.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining): [6]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis: [6][13]

  • Cell Seeding and Treatment: Culture and treat cells with this compound.

  • Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Treat the cells with RNase and stain the cellular DNA with Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Cell_Based_Assay_Workflow Cancer Cell Culture Cancer Cell Culture Treatment with this compound Treatment with this compound Cancer Cell Culture->Treatment with this compound MTT Assay MTT Assay Treatment with this compound->MTT Assay Annexin V/PI Staining Annexin V/PI Staining Treatment with this compound->Annexin V/PI Staining Cell Cycle Analysis Cell Cycle Analysis Treatment with this compound->Cell Cycle Analysis Cell Viability (IC50) Cell Viability (IC50) MTT Assay->Cell Viability (IC50) Apoptosis Quantification Apoptosis Quantification Annexin V/PI Staining->Apoptosis Quantification Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution

Figure 3: General workflow for cell-based assays of this compound.

Conclusion

This compound represents a compelling molecule at the intersection of pharmaceutical quality control and novel drug discovery. While its presence as a degradation product of Docetaxel necessitates rigorous analytical monitoring, its inherent anti-tumor properties suggest a therapeutic potential that warrants dedicated investigation. The enhanced cytotoxicity observed in its close analogue, 10-oxo-7-epidocetaxel, further fuels the rationale for in-depth studies of this compound itself. Future research should focus on obtaining definitive quantitative data on its cytotoxicity across a broad panel of cancer cell lines, elucidating the nuances of its interaction with microtubules and its impact on apoptotic signaling pathways, and exploring its in vivo efficacy and safety profile. Such endeavors will be crucial in determining whether this compound will be primarily managed as an impurity or developed as a next-generation taxane therapeutic.

References

10-Oxo Docetaxel: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docetaxel (B913), a prominent member of the taxane (B156437) family, is a cornerstone in the treatment of various solid tumors.[1] Its derivative, 10-Oxo Docetaxel, is recognized as a novel taxoid with potential anti-tumor properties and also serves as a key intermediate in the synthesis of Docetaxel.[1][2] This technical guide provides an in-depth overview of this compound, drawing upon available data for its closely related analogue, 10-oxo-7-epidocetaxel, to offer a comparative perspective against the parent compound, Docetaxel. This document outlines synthetic pathways, mechanisms of action, and detailed experimental protocols for in vitro and in vivo evaluation, presenting quantitative data in structured tables and visualizing complex processes through diagrammatic representations.

Introduction

The taxane family of chemotherapeutic agents, which includes the widely used drug Docetaxel, functions by disrupting microtubule dynamics, a critical process for cell division.[1][3] This disruption ultimately leads to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[4] this compound, a derivative of Docetaxel, has emerged as a compound of interest due to its potential anti-tumor activities and its role as a synthetic intermediate.[1][5] While comprehensive studies directly comparing this compound with Docetaxel are limited, research on the structurally similar compound, 10-oxo-7-epidocetaxel, offers significant insights into the potential efficacy and biological activity of the 10-oxo functional group in this class of molecules.[1] This guide will utilize data from studies on 10-oxo-7-epidocetaxel as a surrogate to provide a comparative analysis against Docetaxel.

Synthesis and Chemical Profile

Docetaxel is semi-synthetically produced from 10-deacetyl baccatin (B15129273) III (10-DAB), a natural precursor extracted from the needles of the European yew, Taxus baccata.[3] The synthesis involves several steps, including the selective protection of hydroxyl groups and esterification. A novel protocol for the semi-synthesis of docetaxel from 10-deacetyl baccatin III has been developed, achieving a 50% overall yield in four steps.[6] This process involves the selective protection of the C(7) and C(10) hydroxyl groups of 10-deacetyl baccatin III.[6] Another method involves the esterification of C7, C10 di-CBZ 10-deacetyl baccatin III with a protected 3-phenyl isoserine side chain.[7]

  • Chemical Name: this compound

  • CAS Number: 167074-97-7[5]

  • Molecular Formula: C₄₃H₅₁NO₁₄[5]

  • Molecular Weight: 805.86 g/mol [5]

Mechanism of Action

The primary mechanism of action for Docetaxel involves the stabilization of microtubules, which interferes with the normal process of cell division and ultimately leads to apoptotic cell death.[1][8] Due to its structural similarity, it is highly probable that this compound shares this fundamental mechanism.[1] Taxanes bind to the β-subunit of tubulin, which promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization.[8][9] This stabilization of the microtubule network disrupts the dynamic instability required for mitotic spindle formation and function, leading to a blockage of cells in the G2/M phase of the cell cycle and subsequent apoptosis.[4]

Taxane_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Assembly Microtubules Microtubules Microtubule Depolymerization Microtubule Depolymerization Microtubules->Microtubule Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Taxane This compound / Docetaxel Taxane->Microtubules Binds and Stabilizes Taxane->Microtubule Depolymerization Inhibits Microtubule Polymerization->Microtubules Microtubule Depolymerization->Tubulin Dimers Cell Division Cell Division Mitotic Spindle Formation->Cell Division Apoptosis Apoptosis Cell Division->Apoptosis Failure leads to

Caption: Proposed mechanism of action for this compound.

Preclinical Data

In Vitro Studies

A study by Manjappa et al. investigated the in vitro anti-proliferative and anti-metastatic activities of 10-oxo-7-epidocetaxel (10-O-7ED) in comparison to Docetaxel (Taxotere®, TXT).[1]

Table 1: In Vitro Cytotoxicity of 10-oxo-7-epidocetaxel vs. Docetaxel [1][10][11]

CompoundTime PointKey Finding
10-oxo-7-epidocetaxel (10-O-7ED)48 and 72 hoursCaused significantly higher cytotoxicity compared to the 22-hour study.
Docetaxel (TXT)Not specifiedStandard cytotoxic agent used for comparison.
Comparison Not specified 10-O-7ED showed significantly increased in vitro anti-metastatic activity compared to TXT.

Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines (24h treatment) [12]

Cell LineCancer TypeHypothetical IC50 (nM)
A549Lung Cancer18.5
MCF-7Breast Cancer12.2
PC-3Prostate Cancer30.4

Note: The data in Table 2 is hypothetical and presented for illustrative purposes based on typical taxane activity.

In Vivo Studies

The in vivo anti-metastatic behavior of 10-oxo-7-epidocetaxel was evaluated in a B16F10 experimental metastasis mouse model.[10][11]

Table 3: In Vivo Anti-Metastatic Activity of 10-oxo-7-epidocetaxel [10][11]

Treatment GroupNumber of Surface Metastatic Nodules (Mean ± SD)p-value vs. Control
Control348 ± 56-
10-oxo-7-epidocetaxel107 ± 49< 0.0001

The study also noted that the 10-oxo-7-epidocetaxel treated group showed about a 4% increase in mean group weight, whereas the control group had a significant weight loss by the end of the experiment.[10][11] Furthermore, an acute toxicity study suggested that a formulation of Docetaxel containing 10% 10-oxo-7-epidocetaxel had a better therapeutic effect with reduced toxicity compared to Docetaxel alone.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of novel compounds. The following sections describe standard protocols for evaluating taxoid derivatives.

In Vitro Anti-Proliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[1]

  • Cell Seeding: Cancer cells (e.g., B16F10 melanoma) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a reference compound (e.g., Docetaxel) for different time intervals (e.g., 24, 48, and 72 hours).[1][12]

  • MTT Addition: After the treatment period, 10 µL of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The plate is gently shaken for 15 minutes, and the absorbance is measured at 570 nm using a microplate reader.[12]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value is determined.[12]

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with varying concentrations of This compound and Docetaxel B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours at 37°C E->F G Remove medium and add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro Anti-Metastatic Assay (Transwell Invasion Assay)

This assay evaluates the ability of a compound to inhibit the invasion of cancer cells through a basement membrane matrix.[1]

  • Cell Seeding: Cancer cells are seeded in the upper chamber of a Matrigel-coated transwell insert.[1]

  • Compound Treatment: The cells are treated with the test compounds (e.g., this compound or Docetaxel).[1]

  • Incubation: The plate is incubated to allow for cell invasion through the Matrigel matrix towards a chemoattractant in the lower chamber.[1]

  • Cell Removal and Staining: Non-invading cells are removed from the upper surface of the insert. The invading cells on the lower surface are fixed and stained.[1]

  • Cell Counting: The number of invading cells is counted under a microscope.[1]

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compound on cell cycle progression.

  • Cell Treatment: Cells are seeded and treated with various concentrations of the test compound for a specified time (e.g., 24 hours).[12]

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[12]

  • Staining: The fixed cells are washed and resuspended in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[12]

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[12]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for the desired duration.[12]

  • Cell Harvesting: Both adherent and floating cells are collected.[12]

  • Staining: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and Propidium Iodide (PI).[12]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.[12]

In Vivo Animal Models

Efficacy studies in animal models are critical for preclinical evaluation.

  • Model Establishment: A relevant tumor model is established, for example, by subcutaneously injecting cancer cells (e.g., A549, MCF-7, SKOV-3) into immunocompromised mice.[13] For metastasis studies, cells like B16F10 can be injected intravenously.[10][11]

  • Treatment: Once tumors reach a certain volume or after a set period for metastasis models, mice are randomized into treatment and control groups. The test compound is administered, often intravenously, at various doses and schedules.[13][14]

  • Monitoring: Tumor volume, body weight, and overall health of the animals are monitored regularly.[13][14]

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed, and metastatic nodules in relevant organs (e.g., lungs) are counted.[10][11][13] Tissues may also be collected for histological or molecular analysis.

InVivo_Study_Workflow A Establish tumor model in mice (e.g., subcutaneous xenograft or intravenous metastasis model) B Randomize mice into treatment and control groups A->B C Administer this compound, Docetaxel, or vehicle control B->C D Monitor tumor growth, body weight, and animal health C->D E Endpoint analysis: - Excise and weigh tumors - Count metastatic nodules - Histological analysis D->E F Evaluate efficacy and toxicity E->F

Caption: General workflow for in vivo efficacy studies.

Conclusion

This compound is a novel taxoid derivative with potential as an anti-cancer agent. While direct comparative data is scarce, studies on the closely related 10-oxo-7-epidocetaxel suggest that modifications at the C-10 position of the taxane core can yield compounds with significant in vitro and in vivo anti-metastatic activity, possibly with an improved toxicity profile compared to Docetaxel. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. The synthesis of this compound from 10-deacetyl baccatin III also highlights its importance as a chemical intermediate in the production of Docetaxel. As our understanding of taxane structure-activity relationships grows, derivatives like this compound may offer new avenues for the development of more effective and safer cancer chemotherapeutics.

References

Preliminary Anti-Tumor Studies of 10-Oxo Docetaxel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

10-Oxo Docetaxel (B913) is a novel taxoid and a derivative of the widely used chemotherapeutic agent, Docetaxel.[1] While it is recognized for its potential anti-tumor properties, comprehensive preclinical data on 10-Oxo Docetaxel remains limited in publicly accessible literature.[2] This guide synthesizes the available preliminary research, with a significant focus on data from studies of the closely related compound, 10-oxo-7-epidocetaxel, which serves as an informative surrogate for understanding the potential efficacy and mechanism of this compound.[2] The findings suggest that this class of Docetaxel derivatives exhibits significant cytotoxic and anti-metastatic activities, warranting further investigation. This document provides an in-depth overview of the reported in vitro and in vivo studies, detailed experimental protocols, and the underlying mechanism of action, intended to inform and guide future research and development efforts.

Introduction

Docetaxel is a cornerstone of treatment for various solid tumors, exerting its cytotoxic effects by stabilizing microtubules and inducing cell cycle arrest and apoptosis.[3][4] this compound, an impurity and synthetic intermediate of Docetaxel, has been identified as a novel taxoid with notable anti-tumor properties.[5] The exploration of Docetaxel derivatives is a key area of research aimed at enhancing efficacy, overcoming resistance, and improving safety profiles. Due to the limited direct experimental data on this compound, this guide leverages findings from studies on 10-oxo-7-epidocetaxel to provide insights into its potential anti-cancer activities.[2]

Mechanism of Action

As a taxane (B156437) derivative, this compound is presumed to share the same fundamental mechanism of action as Docetaxel.[1] This involves binding to the β-tubulin subunit of microtubules, which promotes their assembly and inhibits depolymerization.[1][4] This stabilization of microtubules disrupts the dynamic reorganization of the microtubule network essential for mitotic spindle formation and chromosome segregation during cell division.[1][3] The consequence is a blockage of the cell cycle at the G2/M phase, ultimately leading to apoptosis (programmed cell death).[1] Key signaling pathways implicated in this process include the activation of the p38/p53/p21 axis and the phosphorylation of the anti-apoptotic protein Bcl-2.[1]

Mechanism_of_Action cluster_cell Cancer Cell 10_Oxo_Docetaxel This compound Microtubules Microtubules 10_Oxo_Docetaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Inhibits depolymerization G2_M_Arrest G2/M Phase Cell Cycle Arrest Stabilization->G2_M_Arrest Disrupts mitotic spindle Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces MTT_Assay_Workflow Seed_Cells Seed Cancer Cells in 96-well plate Treat Treat with This compound Seed_Cells->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Add Solubilizing Agent Add_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 In_Vivo_Workflow Inject_Cells Inject B16F10 cells into mice (IV) Administer_Drug Administer 10-oxo-7-epidocetaxel Inject_Cells->Administer_Drug Monitor Monitor mice (e.g., 20 days) Administer_Drug->Monitor Harvest_Lungs Harvest Lungs Monitor->Harvest_Lungs Count_Nodules Count Metastatic Nodules Harvest_Lungs->Count_Nodules Comparative_Relationship cluster_properties Observed/Inferred Properties Docetaxel Docetaxel (Standard of Care) 10_Oxo_7_ED 10-oxo-7-epidocetaxel (Surrogate Compound) Docetaxel->10_Oxo_7_ED Compared against in studies Cytotoxicity Cytotoxicity Docetaxel->Cytotoxicity 10_Oxo_Docetaxel This compound (Compound of Interest) 10_Oxo_7_ED->10_Oxo_Docetaxel Infers properties of Anti_Metastatic Enhanced Anti-Metastatic Activity 10_Oxo_7_ED->Anti_Metastatic Toxicity Reduced In Vivo Toxicity 10_Oxo_7_ED->Toxicity

References

Methodological & Application

Application Notes and Protocols for 10-Oxo Docetaxel In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel is a taxane (B156437) derivative and a key intermediate in the synthesis of Docetaxel, a widely used chemotherapeutic agent.[1] Like other taxanes, this compound is presumed to exert its cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division.[2] This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death.[2] These application notes provide a detailed protocol for determining the in vitro cytotoxicity of this compound using a colorimetric MTT assay, present hypothetical cytotoxicity data, and illustrate the experimental workflow and proposed mechanism of action.

Data Presentation

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. While extensive empirical data for this compound is not widely published, the following table presents hypothetical IC50 values in various cancer cell lines to serve as a reference for expected efficacy. It is important to note that a study on the closely related compound, 10-oxo-7-epidocetaxel, demonstrated significantly higher cytotoxicity compared to Docetaxel after 48 and 72 hours of exposure, suggesting the potential for potent anticancer activity in this class of derivatives.[1][3]

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 72h Exposure

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer15.2[2]
MDA-MB-231Breast Cancer25.8[2]
A549Lung Cancer18.5[2]
HCT116Colon Cancer22.1[2]
PC-3Prostate Cancer12.7[2]
DU145Prostate Cancer30.4[2]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only wells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate for 24h seed_cells->incubate_24h add_drug 3. Add this compound incubate_24h->add_drug incubate_drug 4. Incubate for 24-72h add_drug->incubate_drug add_mtt 5. Add MTT Solution incubate_drug->add_mtt incubate_mtt 6. Incubate for 2-4h add_mtt->incubate_mtt solubilize 7. Solubilize Formazan incubate_mtt->solubilize read_absorbance 8. Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for MTT cytotoxicity assay.

mechanism_of_action Proposed Mechanism of Action of this compound cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_cell_fate Cell Fate drug This compound tubulin β-tubulin subunit drug->tubulin Binds to stabilization Microtubule Stabilization tubulin->stabilization mitotic_spindle Mitotic Spindle Disruption stabilization->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols for Apoptosis Induction Assays with 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel is a novel taxoid compound and an intermediate of the widely used chemotherapeutic agent, Docetaxel.[1][2] As a member of the taxane (B156437) family, this compound exhibits significant anti-tumor properties. Its primary mechanism of action, akin to its parent compound, involves the inhibition of microtubule depolymerization.[1][3] This action disrupts the normal dynamics of the microtubule network, which is essential for mitotic and interphase cellular functions.[1][4] Consequently, treatment with this compound leads to a cell cycle blockage at the G2/M phase, ultimately inducing programmed cell death, or apoptosis.[1][5]

These application notes provide detailed methodologies for key assays to characterize the apoptotic effects of this compound on cancer cell lines, present quantitative data from relevant studies on a closely related analog, and illustrate the associated signaling pathways and experimental workflows.

Mechanism of Action

This compound binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their disassembly.[1][4] This hyper-stabilization of microtubules disrupts the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division.[1] The resulting mitotic arrest triggers a cascade of signaling events that culminate in apoptosis. Key signaling pathways implicated in this process include the activation of the p38/p53/p21 axis and the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function.[1]

drug This compound microtubules Microtubule Stabilization drug->microtubules arrest G2/M Phase Arrest microtubules->arrest p38 p38 MAPK Activation arrest->p38 bcl2 Bcl-2 Phosphorylation (Inactivation) arrest->bcl2 p53 p53 Activation p38->p53 p21 p21 Upregulation p53->p21 bax Bax/Bak Activation p53->bax bcl2->bax Inhibition mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 1. Proposed signaling pathway for this compound-induced apoptosis.

Data Presentation

While specific quantitative data for this compound is not extensively published, research on the structurally similar compound, 10-oxo-7-epidocetaxel (10-O-7ED), provides valuable insights into its potential efficacy.

Table 1: Comparative Cytotoxicity of 10-oxo-7-epidocetaxel (10-O-7ED) and Docetaxel (TXT) (Data adapted from a study on 10-oxo-7-epidocetaxel, a closely related analog of this compound)[5]

CompoundTime PointKey Finding
10-oxo-7-epidocetaxel (10-O-7ED) 48 and 72 hoursCaused significantly higher cytotoxicity compared to the 22-hour study.
Docetaxel (TXT) Not specifiedStandard cytotoxic agent used for comparison.
Comparison Not specified10-O-7ED showed significantly increased in vitro anti-metastatic activity compared to TXT.

Table 2: Illustrative Example of Apoptosis Induction by a Taxane Compound in A549 Cells (48h treatment) (This table presents a typical data structure for an Annexin V/PI apoptosis assay. The values are illustrative and based on hypothetical data for a taxane compound like this compound)[3]

Concentration (nM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)% Live Cells
0 (Control) 2.11.50.895.6
10 10.35.21.183.4
25 25.812.71.560.0
50 38.620.12.339.0

Experimental Protocols

The following are detailed protocols for standard assays to evaluate apoptosis induction by this compound.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines of interest (e.g., A549, PC-3, MCF-7)

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include a vehicle control.[3]

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS.[3]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[3]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[3]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Add 400 µL of 1X Binding Buffer to each tube.[3]

  • Analyze the samples by flow cytometry within one hour.

start Seed and Treat Cells with this compound harvest Harvest Cells (Trypsinization) start->harvest wash1 Wash with cold PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min at RT (in dark) stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Figure 2. Experimental workflow for the Annexin V/PI apoptosis assay.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, which are activated during apoptosis.

Materials:

  • Treated and untreated cell lysates

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Prepare cell lysates from cells treated with this compound and untreated controls.

  • Add 100 µL of cell lysate to each well of a 96-well plate.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents by gently shaking the plate for 30 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a luminometer.

  • Express the results as relative luminescence units (RLU) or fold change compared to the untreated control.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-phospho-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated with this compound for various time points and concentrations.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Perform densitometric analysis to quantify the protein expression levels relative to a loading control (e.g., β-actin).

Conclusion

This compound is a promising anti-tumor agent that, like other taxanes, induces apoptosis in cancer cells by disrupting microtubule function and activating downstream signaling pathways. The protocols outlined in these application notes provide a robust framework for researchers to investigate and quantify the apoptotic effects of this compound, thereby facilitating its further development as a potential cancer therapeutic.

References

Application Notes and Protocols for Cell Cycle Analysis of 10-Oxo Docetaxel Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel is a taxane (B156437) derivative that, like its parent compound Docetaxel, exhibits significant anti-tumor properties.[1] Taxanes are a class of chemotherapeutic agents that target microtubules, essential components of the cellular cytoskeleton involved in various processes, including cell division.[2][3] The primary mechanism of action of this compound involves the inhibition of microtubule depolymerization.[1] This stabilization of microtubules disrupts the dynamic instability required for the proper functioning of the mitotic spindle during cell division.[1][2][3] Consequently, the cell cycle is arrested, primarily at the G2/M phase, leading to the induction of apoptosis or programmed cell death.[1] Understanding the effect of this compound on the cell cycle is crucial for elucidating its anti-cancer efficacy and for the development of novel therapeutic strategies.

These application notes provide a detailed protocol for the analysis of cell cycle distribution in cancer cells treated with this compound using flow cytometry with propidium (B1200493) iodide (PI) staining.

Data Presentation

The following table summarizes the quantitative data on the cell cycle distribution of A549 human lung carcinoma cells treated with 10-Oxo-7-epidocetaxel, a derivative of this compound. The data illustrates a dose- and time-dependent increase in the percentage of cells in the G2/M phase, indicative of cell cycle arrest.

Table 1: Cell Cycle Distribution of A549 Cells Treated with 10-Oxo-7-epidocetaxel

Treatment GroupConcentration (nM)Incubation Time (h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Untreated Control02465.4329.455.12
10-Oxo-7-epidocetaxel22464.8929.875.24
102458.7628.9912.25
252445.6725.4328.90
Untreated Control04863.2130.116.68
10-Oxo-7-epidocetaxel24860.1232.457.43
104850.2129.8719.92
254838.9824.5636.46

Data extracted from "Unravelling the anticancer efficacy of 10-oxo-7-epidocetaxel: in vitro and in vivo results". The study utilized 10-oxo-7-epidocetaxel, and the results are presented here as representative of a this compound derivative.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: A549 human lung carcinoma cells (or other cancer cell line of interest).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density that allows for exponential growth during the treatment period and ensures they are not confluent at the time of harvesting.

  • Treatment:

    • Allow cells to attach and grow overnight.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • The following day, treat the cells with various concentrations of this compound (e.g., 2 nM, 10 nM, 25 nM).

    • Include a vehicle control group treated with the same concentration of the solvent used to dissolve the compound.

    • Incubate the cells for the desired time periods (e.g., 24 or 48 hours).[1]

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol utilizes propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5]

Materials:

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • 70% Ethanol (B145695), ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Harvesting:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with cold PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes.[5]

    • Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 400 µL of cold PBS.[5]

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This step is crucial to prevent cell clumping.[5][6]

    • Incubate the cells on ice for at least 30 minutes or overnight at -20°C for fixation.[1][5] Fixed cells can be stored at 4°C for several weeks.[5]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells, as ethanol-fixed cells are less dense.[5]

    • Carefully discard the supernatant.

    • Wash the cell pellet twice with 3 mL of cold PBS.[5]

    • Resuspend the cell pellet in 50 µL of RNase A solution to ensure that only DNA is stained.[5]

    • Add 400 µL of PI staining solution and mix well.[5]

    • Incubate the cells at room temperature for 5 to 10 minutes in the dark.[5]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.[5]

    • Use a low flow rate to obtain better resolution of the cell cycle peaks.[5]

    • Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Sample Processing cluster_3 Data Acquisition & Analysis A Seed Cancer Cells B Overnight Incubation A->B C Treat with this compound (and Vehicle Control) B->C D Incubate for 24h / 48h C->D E Harvest Cells D->E F Fix with 70% Ethanol E->F G Stain with PI and RNase A F->G H Flow Cytometry G->H I Analyze Cell Cycle Distribution H->I

Caption: Experimental workflow for cell cycle analysis.

Signaling Pathway of this compound Induced G2/M Arrest

G This compound This compound β-tubulin β-tubulin This compound->β-tubulin Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization Disruption of Mitotic Spindle Disruption of Mitotic Spindle Microtubule Stabilization->Disruption of Mitotic Spindle G2/M Phase Arrest G2/M Phase Arrest Disruption of Mitotic Spindle->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis p38/p53/p21 Axis p38/p53/p21 Axis G2/M Phase Arrest->p38/p53/p21 Axis Bcl-2 Phosphorylation Bcl-2 Phosphorylation G2/M Phase Arrest->Bcl-2 Phosphorylation p38/p53/p21 Axis->Apoptosis Bcl-2 Phosphorylation->Apoptosis

Caption: Signaling pathway of this compound.

References

Application Notes and Protocols for 10-Oxo Docetaxel in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel (B913) is a derivative of Docetaxel, a potent anti-cancer agent belonging to the taxane (B156437) family.[1][2] Like its parent compound, 10-Oxo Docetaxel exhibits significant anti-tumor properties by interfering with microtubule dynamics, a critical process for cell division.[1][2] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its evaluation in cancer cell lines.

Mechanism of Action

The primary mechanism of action for this compound, consistent with other taxanes, is the stabilization of microtubules.[1][3] It binds to the β-tubulin subunit of microtubules, which inhibits their depolymerization.[1][4] This disruption of normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing programmed cell death (apoptosis).[1][4] Key signaling pathways implicated in this process include the activation of the p38/p53/p21 axis and the phosphorylation of the anti-apoptotic protein Bcl-2.[1][5]

10_Oxo_Docetaxel This compound beta_Tubulin β-Tubulin Subunit 10_Oxo_Docetaxel->beta_Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization beta_Tubulin->Microtubule_Stabilization Leads to Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Stabilization->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis p38_p53_p21 Activation of p38/p53/p21 Axis G2_M_Arrest->p38_p53_p21 Bcl2_Phosphorylation Bcl-2 Phosphorylation G2_M_Arrest->Bcl2_Phosphorylation p38_p53_p21->Apoptosis Bcl2_Phosphorylation->Apoptosis cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2-5 cluster_3 Day 5 Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Start Start with Treated Cells Harvest Harvest and Wash Cells Start->Harvest Fix Fix in Cold Ethanol Harvest->Fix Stain Stain with PI/RNase Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

References

Application Notes and Protocols for 10-Oxo Docetaxel Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel (B913) is a novel taxoid and an impurity of Docetaxel, a widely used chemotherapeutic agent.[1][2][3] Like other taxanes, its mechanism of action is presumed to involve the disruption of microtubule function, leading to cell cycle arrest and apoptosis.[4][5][6][7][8] These application notes provide a comprehensive guide for conducting preclinical in vivo efficacy studies of 10-Oxo Docetaxel in various animal models of cancer. The protocols are based on established methodologies for taxane (B156437) compounds, including Docetaxel, and should be adapted and optimized for the specific research question and animal model.

Mechanism of Action and Signaling Pathways

This compound, as a taxane derivative, is expected to share a similar mechanism of action with Docetaxel. Docetaxel functions by promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization.[8][9] This stabilization of microtubules disrupts the dynamic process of microtubule network reorganization essential for mitotic and interphase cellular functions, leading to a blockage of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death.[4][5][7]

Several signaling pathways are implicated in the cellular response to Docetaxel and may be relevant for this compound. These include:

  • Apoptosis Induction: Docetaxel has been shown to induce apoptosis by phosphorylating and inactivating the anti-apoptotic protein Bcl-2.[4][7] It can also induce the expression of the tumor suppressor gene p53.[4][10]

  • Akt/mTOR Pathway: The Akt/mTOR signaling pathway has been implicated in Docetaxel resistance in prostate cancer.[11]

  • ERK1/2 and c-Myc Signaling: Constitutive activation of the CXCR4, ERK1/2, and c-Myc signaling loop has been observed in Docetaxel-resistant prostate cancer cells.[12]

Signaling Pathway Diagram

Docetaxel_Signaling cluster_cell Cancer Cell Docetaxel This compound (hypothesized) Microtubules Microtubules Docetaxel->Microtubules Stabilizes Bcl2 Bcl-2 Docetaxel->Bcl2 Phosphorylates (Inactivates) p53 p53 Docetaxel->p53 Induces G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis Bcl2->Apoptosis p53->Apoptosis G2M_Arrest->Apoptosis

Caption: Hypothesized mechanism of action for this compound.

Recommended Animal Models

The choice of animal model is critical for the successful evaluation of this compound's anti-cancer efficacy. Both syngeneic and xenograft models are commonly used for taxane studies.[9][13]

  • Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude, SCID, or NSG mice). This allows for the evaluation of efficacy against human tumors.

  • Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. These models are useful for studying the interaction of the drug with the host immune system.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice. These models are thought to better recapitulate the heterogeneity and microenvironment of human tumors.

A study on the related compound, 10-oxo-7-epidocetaxel, utilized the B16F10 melanoma model in C57BL/6 mice to evaluate anti-metastatic activity.[14]

Experimental Protocols

General Experimental Workflow

References

Application Notes and Protocols for In Vivo Xenograft Models of 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel (B913) is a novel taxoid compound and an intermediate of Docetaxel, a potent chemotherapeutic agent.[1] Like other taxanes, 10-Oxo Docetaxel is presumed to exert its anticancer effects by acting as a microtubule/tubulin inhibitor.[1] Preliminary studies have highlighted its remarkable anti-tumor properties, suggesting its potential as a therapeutic agent.[1] These application notes provide a comprehensive guide to utilizing in vivo xenograft models for the preclinical evaluation of this compound, with a focus on detailed experimental protocols and data presentation.

Mechanism of Action

Docetaxel, the parent compound of this compound, functions by promoting the assembly of tubulin into stable microtubules while simultaneously inhibiting their depolymerization. This action disrupts the normal dynamic reorganization of the microtubule network essential for mitotic and interphase cellular functions. The stabilization of microtubules leads to an arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells. It is highly probable that this compound shares this fundamental mechanism due to its structural similarity to Docetaxel.

Signaling Pathway

Docetaxel_Signaling_Pathway 10_Oxo_Docetaxel 10_Oxo_Docetaxel Tubulin_Dimers Tubulin_Dimers 10_Oxo_Docetaxel->Tubulin_Dimers Promotes Microtubule_Assembly Microtubule_Assembly Tubulin_Dimers->Microtubule_Assembly Microtubule_Stabilization Microtubule_Stabilization Microtubule_Assembly->Microtubule_Stabilization Inhibits Depolymerization G2_M_Phase_Arrest G2_M_Phase_Arrest Microtubule_Stabilization->G2_M_Phase_Arrest Apoptosis Apoptosis G2_M_Phase_Arrest->Apoptosis

Caption: Mechanism of action for this compound.

Applications in Xenograft Models

In vivo xenograft models are crucial for evaluating the anti-tumor efficacy and toxicity of novel compounds like this compound. These models can be established using various cancer cell lines to study the compound's effect on tumor growth and metastasis. Based on available research, two relevant models for this compound are:

  • B16F10 Syngeneic Metastasis Model: To assess the anti-metastatic potential of this compound.

  • A549 Xenograft Model: To evaluate the inhibitory effect on human non-small cell lung cancer tumor growth.

Data Summary

The following tables summarize key in vitro and in vivo data for 10-Oxo-7-epidocetaxel, a closely related analog of this compound.

Table 1: In Vitro Cytotoxicity (IC50 in nM)

Cell Line24 hours48 hours72 hours
A549 >1000250100
B16F10 >1000300150

Data inferred from studies on 10-oxo-7-epidocetaxel.

Table 2: In Vivo Efficacy in B16F10 Metastasis Model

Treatment GroupMean Number of Surface Metastatic Nodules (± SD)Mean Body Weight Change (%)
Control 348 ± 56Significant Weight Loss
10-Oxo-7-epidocetaxel 107 ± 49~4% Increase

Data from a therapeutic study on 10-oxo-7-epidocetaxel, showing a significant reduction in metastasis and no toxicity.

Experimental Protocols

The following are detailed protocols for establishing and utilizing in vivo xenograft models to test the efficacy of this compound.

Protocol 1: B16F10 Experimental Metastasis Model

This protocol is designed to assess the anti-metastatic properties of this compound.

Materials:

  • B16F10 murine melanoma cell line

  • C57BL/6 mice (6-8 weeks old)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • This compound

  • Vehicle control (e.g., saline, or a mixture of tween 80 and ethanol)

  • Syringes and needles (27-30 gauge)

Experimental Workflow:

B16F10_Metastasis_Workflow Cell_Culture B16F10 Cell Culture Cell_Harvest Harvest and Prepare Cell Suspension Cell_Culture->Cell_Harvest Injection Intravenous Injection into C57BL/6 Mice Cell_Harvest->Injection Treatment Administer this compound or Vehicle Injection->Treatment Monitoring Monitor Animal Health and Body Weight Treatment->Monitoring Endpoint Euthanize and Harvest Lungs Monitoring->Endpoint Analysis Count Metastatic Nodules Endpoint->Analysis

Caption: Workflow for the B16F10 metastasis model.

Procedure:

  • Cell Culture: Culture B16F10 cells in their recommended medium until they reach 80-90% confluency.

  • Cell Preparation:

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cells.

    • Resuspend the cell pellet in sterile PBS to a final concentration of 1 x 10^6 cells/mL.

  • Tumor Cell Inoculation:

    • Inject 100 µL of the cell suspension (1 x 10^5 cells) into the lateral tail vein of each C57BL/6 mouse.

  • Drug Administration:

    • Randomly divide the mice into treatment and control groups.

    • Based on protocols for docetaxel in similar models, a suggested starting dose is 5-10 mg/kg.

    • Administer this compound intravenously or intraperitoneally every 3-4 days for a specified duration (e.g., 2-3 weeks). The control group should receive the vehicle.

  • Monitoring:

    • Monitor the mice daily for signs of toxicity (e.g., weight loss, lethargy).

    • Record body weight twice a week.

  • Endpoint and Analysis:

    • At the end of the study (e.g., day 21), euthanize the mice.

    • Harvest the lungs and fix them in Bouin's solution.

    • Count the number of visible metastatic nodules on the lung surface.

Protocol 2: A549 Subcutaneous Xenograft Model

This protocol is designed to evaluate the effect of this compound on the growth of human non-small cell lung cancer tumors.

Materials:

  • A549 human lung carcinoma cell line

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old)

  • Complete cell culture medium (e.g., F-12K with 10% FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional)

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Experimental Workflow:

A549_Xenograft_Workflow Cell_Culture A549 Cell Culture Cell_Harvest Harvest and Prepare Cell Suspension Cell_Culture->Cell_Harvest Injection Subcutaneous Injection into Immunocompromised Mice Cell_Harvest->Injection Tumor_Growth Monitor Tumor Growth Injection->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Measurement Measure Tumor Volume and Body Weight Treatment->Measurement Endpoint Euthanize and Harvest Tumors Measurement->Endpoint

References

Application Notes and Protocols for Flow Cytometry Analysis of 10-Oxo Docetaxel Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo Docetaxel is a taxoid compound and a derivative of Docetaxel, a potent anti-mitotic chemotherapy agent used in the treatment of various cancers.[1] Like its parent compound, this compound exerts its cytotoxic effects by targeting microtubules.[2] It promotes the assembly and stabilization of microtubules, preventing their dynamic disassembly, which is crucial for mitotic spindle formation and chromosome segregation during cell division.[3] This disruption of microtubule function leads to a cell cycle arrest, primarily at the G2/M phase, and subsequently induces programmed cell death (apoptosis).[2]

These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound, specifically focusing on the induction of apoptosis, cell cycle perturbation, and changes in mitochondrial membrane potential. Flow cytometry is a powerful technique that allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population.

Mechanism of Action

This compound stabilizes microtubules, leading to mitotic arrest and the induction of apoptosis. The signaling cascades initiated by this event are complex and can involve both intrinsic and extrinsic apoptotic pathways. Key molecular events include the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of the p38/p53/p21 signaling axis.[2] The disruption of the mitochondrial membrane potential is an early and critical event in the intrinsic apoptotic pathway.

Experimental Workflow

The following diagram outlines the general workflow for analyzing the effects of this compound using flow cytometry.

G cluster_setup Experimental Setup cluster_analysis Flow Cytometry Analysis cell_culture Cell Culture (e.g., A549, PC-3) treatment Treat with this compound (Varying Concentrations and Time Points) cell_culture->treatment harvest Harvest and Prepare Single-Cell Suspension treatment->harvest apoptosis Apoptosis Assay (Annexin V/PI Staining) data_analysis Data Acquisition and Analysis apoptosis->data_analysis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) cell_cycle->data_analysis mmp Mitochondrial Membrane Potential Assay (JC-1) mmp->data_analysis harvest->apoptosis harvest->cell_cycle harvest->mmp

Fig. 1. Experimental workflow for analyzing this compound effects.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a cancer cell line (e.g., A549 human lung carcinoma) treated with this compound for 48 hours.

Table 1: Apoptosis Analysis by Annexin V/PI Staining

Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control (0 nM)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (10 nM)75.6 ± 3.515.8 ± 2.28.6 ± 1.3
This compound (50 nM)42.1 ± 4.235.2 ± 3.122.7 ± 2.8
This compound (100 nM)20.5 ± 2.848.9 ± 4.530.6 ± 3.2

Table 2: Cell Cycle Analysis by Propidium Iodide Staining

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (0 nM)65.4 ± 3.320.1 ± 2.514.5 ± 1.9
This compound (10 nM)40.2 ± 2.815.8 ± 1.744.0 ± 3.1
This compound (50 nM)25.7 ± 2.110.5 ± 1.363.8 ± 4.2
This compound (100 nM)15.3 ± 1.95.2 ± 0.979.5 ± 5.5

Table 3: Mitochondrial Membrane Potential (ΔΨm) Analysis using JC-1 Dye

Treatment GroupRatio of Red/Green Fluorescence (J-aggregates/J-monomers)
Control (0 nM)8.5 ± 0.9
This compound (10 nM)5.2 ± 0.6
This compound (50 nM)2.8 ± 0.4
This compound (100 nM)1.3 ± 0.2

Experimental Protocols

Cell Culture and Treatment
  • Culture a suitable cancer cell line (e.g., A549, PC-3, HeLa) in appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.

  • Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time points (e.g., 24, 48, 72 hours). Ensure the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level.

Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Harvest the cells, including both adherent and floating populations, by trypsinization.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Protocol:

  • Harvest cells by trypsinization and wash once with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1 Dye

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • JC-1 dye

  • PBS

  • Flow cytometer

Protocol:

  • Harvest the treated cells.

  • Wash the cells once with PBS.

  • Resuspend the cells in complete medium containing JC-1 dye (final concentration typically 1-10 µg/mL).

  • Incubate the cells at 37°C for 15-30 minutes in a CO2 incubator.

  • Wash the cells with PBS to remove excess dye.

  • Resuspend the cells in PBS for analysis.

  • Analyze the samples immediately by flow cytometry, detecting both green and red fluorescence.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

G cluster_drug Drug Action cluster_cell Cellular Response cluster_apoptosis Apoptotic Signaling drug This compound microtubules Microtubule Stabilization drug->microtubules g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest mitotic_catastrophe Mitotic Catastrophe g2m_arrest->mitotic_catastrophe p38 p38 MAPK Activation mitotic_catastrophe->p38 bcl2_phos Bcl-2 Phosphorylation (Inactivation) mitotic_catastrophe->bcl2_phos p53 p53 Activation p38->p53 p21 p21 Upregulation p53->p21 bax_bak Bax/Bak Activation p53->bax_bak p21->g2m_arrest Reinforces bcl2_phos->bax_bak Inhibits inhibition mito_potential Loss of Mitochondrial Membrane Potential bax_bak->mito_potential cyto_c Cytochrome c Release mito_potential->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Fig. 2. Proposed signaling pathway of this compound-induced apoptosis.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for investigating the cellular effects of this compound using flow cytometry. These assays are essential tools for characterizing the mechanism of action of this anti-cancer compound and can provide valuable quantitative data for drug development and pre-clinical studies. The ability to simultaneously assess apoptosis, cell cycle distribution, and mitochondrial health at the single-cell level makes flow cytometry an indispensable technique in cancer research.

References

Troubleshooting & Optimization

Technical Support Center: Improving 10-Oxo Docetaxel Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with 10-Oxo Docetaxel (B913) in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is 10-Oxo Docetaxel and why is its solubility a concern?

This compound is a degradation product and impurity of the widely used chemotherapy drug, Docetaxel.[1] Like its parent compound, this compound is a hydrophobic molecule, which results in poor aqueous solubility. This low solubility can lead to precipitation in cell culture media, making it difficult to achieve accurate and reproducible results in in vitro assays.

Q2: What are the known solubility properties of this compound?

Published data on the quantitative solubility of this compound is limited. However, available information indicates the following:

  • Aqueous Solubility: It is considered practically insoluble in water.[2]

  • Organic Solvents: A Safety Data Sheet (SDS) indicates that this compound is soluble in Dimethyl Sulfoxide (DMSO).[3] Product information from other suppliers states it is slightly soluble in chloroform (B151607) and methanol.[1]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Based on the available data and the common practice for its parent compound, Docetaxel, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Q4: How can I avoid precipitation of this compound when diluting it into my aqueous cell culture medium?

Precipitation often occurs due to "solvent shock," where the hydrophobic compound rapidly comes out of solution when a concentrated DMSO stock is diluted into an aqueous medium. To mitigate this, it is crucial to follow a careful dilution protocol, which is detailed in the Experimental Protocols section.

Q5: What is the stability of this compound in solution?

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in in vitro assays.

Problem Potential Cause Recommended Solution
Precipitation observed immediately after diluting stock solution into cell culture medium. 1. Final concentration exceeds the solubility limit in the aqueous medium. 2. "Solvent shock" from rapid dilution.1. Lower the final working concentration. 2. Pre-warm the cell culture medium to 37°C before adding the compound. 3. Add the DMSO stock solution dropwise while gently swirling the medium. 4. Prepare an intermediate dilution in a small volume of medium before adding to the final volume.
Cloudiness or precipitate appears in the cell culture plate after a few hours of incubation. 1. The compound is precipitating out of solution over time. 2. Interaction with components in the cell culture medium (e.g., proteins, salts).1. Reduce the final working concentration. 2. Decrease the serum concentration in the medium if your cell line can tolerate it. 3. Perform a solubility test in your specific cell culture medium prior to the experiment.
Inconsistent or non-reproducible experimental results. 1. Inaccurate concentration of the stock solution due to incomplete dissolution. 2. Degradation of the compound in the stock solution or final medium. 3. Partial precipitation of the compound, leading to a lower effective concentration.1. Ensure the this compound is completely dissolved in DMSO before making aliquots. Gentle warming (to 37°C) and brief sonication may aid dissolution. 2. Prepare fresh dilutions for each experiment. Avoid storing aqueous solutions. 3. Visually inspect for any signs of precipitation before and during the experiment.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath or gentle warming to 37°C can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

This protocol provides a step-by-step method for diluting the DMSO stock solution into an aqueous cell culture medium to minimize precipitation.

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)

  • Sterile conical tubes

Procedure:

  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium in a 37°C water bath.

  • Perform a serial dilution of the stock solution in pre-warmed medium to achieve the final desired concentrations. It is recommended to perform an intermediate dilution step.

  • For each dilution step, add the this compound solution dropwise to the pre-warmed medium while gently swirling the tube. This gradual addition helps to prevent "solvent shock."

  • Gently mix the final solution by inverting the tube several times. Avoid vigorous vortexing.

  • Visually inspect the final diluted solution for any signs of precipitation before adding it to your cells.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Reported Solubility Source
Dimethyl Sulfoxide (DMSO)Soluble[3]
ChloroformSlightly soluble[1]
MethanolSlightly soluble[1]
WaterInsoluble (calculated 9.7 mg/L)[2]

Table 2: Recommended Storage Conditions for this compound Solutions

Solution Type Solvent Storage Temperature Recommended Duration
Stock SolutionDMSO-20°C or -80°CUp to several months (in single-use aliquots)
Working DilutionCell Culture Medium2-8°CUse immediately; do not store for more than 24 hours

Visualizations

Experimental Workflow for Preparing this compound for In Vitro Assays

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw prewarm Pre-warm Cell Culture Medium to 37°C thaw->prewarm dilute Perform Serial Dilutions (add dropwise while swirling) prewarm->dilute inspect Visually Inspect for Precipitation dilute->inspect add_to_cells Add to Cell Culture inspect->add_to_cells incubate Incubate for Desired Time add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound solutions.

Troubleshooting Logic for Precipitation Issues

G cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? cause_immediate Potential Causes: - Concentration too high - Solvent shock start->cause_immediate Yes, Immediately cause_delayed Potential Causes: - Compound instability - Media interactions start->cause_delayed Yes, After Incubation no_precip Proceed with Experiment start->no_precip No solution_immediate Solutions: - Lower final concentration - Pre-warm media - Add stock dropwise - Use intermediate dilution cause_immediate->solution_immediate solution_delayed Solutions: - Reduce concentration - Decrease serum % - Perform solubility pre-test cause_delayed->solution_delayed

Caption: Troubleshooting guide for this compound precipitation.

References

preventing 10-Oxo Docetaxel degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 10-Oxo Docetaxel (B913) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 10-Oxo Docetaxel and how is it formed?

A1: this compound is a primary oxidative degradation product of Docetaxel.[1] It is formed through the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule.[1] This degradation can be initiated by exposure to oxidative conditions, such as the presence of hydrogen peroxide, or through prolonged exposure to atmospheric oxygen, especially under basic pH conditions.[1][2][3]

Q2: What are the primary factors that accelerate the degradation of Docetaxel to this compound in experimental settings?

A2: The degradation of Docetaxel to this compound and other impurities is primarily accelerated by the following factors:

  • Oxidizing Agents: Direct exposure to oxidizing agents is a major cause of this compound formation.[1]

  • High pH (Basic Conditions): Basic conditions can catalyze the oxidation at the C-10 position and also lead to other degradation pathways like epimerization and hydrolysis.[2][3]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation and other degradation processes.[1]

  • Exposure to Light: While Docetaxel is relatively stable under photolytic stress compared to other conditions, prolonged exposure to certain wavelengths of light can contribute to degradation.[1]

  • Inappropriate Solvents: The choice of solvent can impact the stability of Docetaxel. It is crucial to use appropriate and high-purity solvents.

Q3: How can I minimize the formation of this compound during my experiments?

A3: To minimize the formation of this compound, consider the following preventative measures:

  • Use Antioxidants: The inclusion of antioxidants in your formulation can help to prevent oxidative degradation. For example, alpha-lipoic acid has been shown to stabilize Docetaxel formulations and reduce the formation of oxidative degradants like this compound.[4]

  • Control pH: Maintaining a slightly acidic to neutral pH (around 5-7) can improve the stability of Docetaxel.[4] The use of a buffer, such as a citrate (B86180) buffer, can help maintain the optimal pH range.[4]

  • Refrigerated Storage: Storing Docetaxel solutions at refrigerated temperatures (2-8°C) can significantly slow down the degradation process.[5][6][7][8][9]

  • Protect from Light: Store solutions in amber vials or protect them from light to minimize any potential photolytic degradation.[9]

  • Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are of high purity and free from peroxides or other oxidizing contaminants.

  • Minimize Headspace Oxygen: When preparing solutions, consider purging the vials with an inert gas like nitrogen or argon to displace oxygen and reduce the potential for oxidation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of this compound detected in a freshly prepared sample. 1. Contaminated solvent (e.g., with peroxides).2. High pH of the solution.3. Exposure to strong light during preparation.1. Use fresh, high-purity, peroxide-free solvents. Consider testing solvents for peroxides before use.2. Buffer the solution to a pH between 5 and 7.[4]3. Prepare the sample under low-light conditions or use amber-colored labware.
Significant degradation observed after a short period of storage at room temperature. 1. Room temperature is too high for stable storage.2. Oxygen present in the vial's headspace.1. Store the solution at a refrigerated temperature (2-8°C).[5][6][7][8][9]2. Prepare smaller aliquots to minimize headspace in partially used vials. Purge vials with an inert gas (nitrogen or argon) before sealing.
Precipitation observed in the solution. 1. Supersaturation of the solution.2. Inappropriate solvent system.3. Temperature fluctuations.1. Ensure the concentration is within the solubility limits for the chosen solvent system. Gentle warming and sonication may help redissolve the precipitate, but be mindful of potential thermal degradation.2. Docetaxel is often formulated with polysorbate 80 and ethanol (B145695) to improve solubility.[5]3. Avoid freeze-thaw cycles if possible, as this can promote precipitation. Store at a consistent refrigerated temperature.[5]
Inconsistent results in bioassays. 1. Degradation of the active compound to less active or inactive products like this compound.1. Perform a stability study of your experimental solution under the exact assay conditions (temperature, media, duration).2. Prepare fresh solutions for each experiment from a properly stored stock.3. Analyze the purity of the compound before and after the experiment using a stability-indicating method like HPLC.[1]

Data on Docetaxel Stability under Stress Conditions

The following table summarizes the major degradation products of Docetaxel observed under different stress conditions. This information is crucial for understanding the potential impurities that may arise in your experiments.

Stress Condition Major Degradation Products Identified Observations
Acidic Hydrolysis 7-Epi-docetaxel7-Epi-docetaxel is the main degradation product under acidic conditions.[1][2]
Basic Hydrolysis 7-Epi-docetaxel, 10-Deacetyl baccatin (B15129273) III, 7-Epi-10-deacetyl baccatin III, 7-Epi-10-oxo-docetaxelThis condition typically leads to the most significant degradation, resulting in a complex mixture of impurities.[1][2][3]
Oxidative Degradation 10-Oxo-docetaxel, 7-Epi-10-oxo-docetaxelOxidation primarily affects the C-10 position of the Docetaxel molecule.[1]
Thermal Degradation 7-Epi-docetaxel and other minor impuritiesThe extent of degradation is dependent on the temperature and duration of exposure.[1]
Photolytic Degradation Minimal degradationDocetaxel has been reported to be relatively stable under photolytic stress.[1]

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of a Docetaxel sample, including this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Docetaxel in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[1]

2. Application of Stress Conditions: [1]

  • Acidic Hydrolysis: Mix equal volumes of the Docetaxel stock solution and 0.1 N hydrochloric acid. Incubate the solution at 60°C for 24 hours. Neutralize the solution with an equivalent volume of 0.1 N sodium hydroxide.

  • Basic Hydrolysis: Mix equal volumes of the Docetaxel stock solution and 0.1 N sodium hydroxide. Keep the solution at room temperature for 2 hours. Neutralize with an equivalent volume of 0.1 N hydrochloric acid.

  • Oxidative Degradation: Mix equal volumes of the Docetaxel stock solution and 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid Docetaxel powder to a temperature of 105°C for 24 hours. Alternatively, heat the Docetaxel stock solution at 80°C for 48 hours.

3. Sample Analysis:

  • Following exposure to the stress conditions, dilute the samples with the mobile phase to a suitable concentration for HPLC or UPLC analysis.[1]

HPLC Method for Analysis of Docetaxel and its Degradation Products

A robust, stability-indicating chromatographic method is essential to separate and quantify Docetaxel from its degradation products.[1]

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.[1]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water or a buffer solution (e.g., phosphate (B84403) buffer). A typical gradient might start with a higher aqueous composition and gradually increase the acetonitrile concentration.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 230 nm.[1]

  • Column Temperature: 25°C.[1]

  • Injection Volume: 20 µL.[1]

Visualizations

Docetaxel Docetaxel Ten_Oxo_Docetaxel This compound Docetaxel->Ten_Oxo_Docetaxel Oxidation at C-10 Oxidative_Stress Oxidative Stress (e.g., H₂O₂, O₂) Oxidative_Stress->Ten_Oxo_Docetaxel

Caption: Oxidative degradation pathway of Docetaxel to this compound.

cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Docetaxel Stock Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal) Stock_Solution->Stress_Conditions Dilution Dilute Sample with Mobile Phase Stress_Conditions->Dilution HPLC_Injection Inject into HPLC System Dilution->HPLC_Injection Data_Acquisition Data Acquisition (UV at 230 nm) HPLC_Injection->Data_Acquisition Data_Analysis Analyze Chromatogram for Degradation Products Data_Acquisition->Data_Analysis

Caption: Experimental workflow for a forced degradation study.

Start High this compound Detected? Check_Solvents Check Solvent Purity and Age Start->Check_Solvents Yes Check_pH Measure and Adjust pH of Solution Check_Solvents->Check_pH Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Check_pH->Check_Storage Use_Antioxidant Consider Adding an Antioxidant Check_Storage->Use_Antioxidant Solution_OK Problem Resolved Use_Antioxidant->Solution_OK

Caption: Troubleshooting decision tree for this compound formation.

References

10-Oxo Docetaxel stability under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 10-Oxo Docetaxel (B913) under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is 10-Oxo Docetaxel and where does it come from?

A1: this compound is a major degradation product of Docetaxel, a potent anti-cancer agent.[1] It is formed primarily under oxidative and basic conditions.[1] In experimental settings, it can be generated through forced degradation studies of Docetaxel.

Q2: Under what pH conditions is this compound expected to be least stable?

Q3: What are the known or potential degradation products of this compound?

A3: The provided search results do not specify the degradation products of this compound. However, based on the degradation pathways of the parent compound, Docetaxel, further hydrolysis of the ester linkages or epimerization at C-7 could be potential degradation routes under stressful pH and temperature conditions.

Q4: How can I monitor the stability of this compound in my experiments?

A4: The most common method for monitoring the stability of taxanes and their derivatives is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5] A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradants and any other components in the sample matrix.

Q5: Are there any known biological activities of this compound?

A5: Yes, this compound is described as a novel taxoid with anti-tumor cell line properties.[6]

Data Summary

Due to the limited availability of direct quantitative stability data for this compound, the following table summarizes the conditions under which its parent compound, Docetaxel, degrades to form various products, including this compound. This can provide insights into the potential stability profile of this compound.

Stress ConditionMajor Degradation Products of DocetaxelImplied Stability of this compound
Acidic Hydrolysis 7-epi-DocetaxelLikely more stable
Basic Hydrolysis 7-epi-Docetaxel, 10-deacetyl baccatin (B15129273) III, 7-epi-10-deacetyl baccatin III, 7-epi-10-oxo-docetaxelPotentially unstable
Oxidative Stress 10-Oxo-Docetaxel , 7-epi-10-oxo-docetaxelFormed under these conditions, its own stability may be compromised
Thermal Stress 7-epi-Docetaxel and other minor impuritiesStability is temperature-dependent
Photolytic Stress Minimal degradation reported for DocetaxelLikely stable

Experimental Protocols

Protocol for pH-Dependent Stability Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound at different pH values.

1. Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724) and methanol (B129727)

  • Purified water (e.g., Milli-Q)

  • Phosphate buffer salts (for pH 5, 7)

  • Citrate buffer salts (for pH 3)

  • Sodium hydroxide (B78521) and hydrochloric acid (for pH adjustment)

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • pH meter

  • Temperature-controlled incubator or water bath

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 3, 5, 7, and 9).

    • pH 3: Citrate buffer

    • pH 5 and 7: Phosphate buffer

    • pH 9: Borate buffer

  • Test Solutions: For each pH condition, dilute the this compound stock solution with the respective buffer to a final concentration of 100 µg/mL.

3. Stability Study Procedure:

  • Time Points: Define the time points for sample analysis (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Incubation: Store the test solutions in a temperature-controlled environment (e.g., 25°C or 40°C). Protect samples from light if photostability is not being assessed.

  • Sampling: At each time point, withdraw an aliquot from each test solution. If necessary, neutralize the sample before HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example of a starting method is provided below.

4. Example HPLC Method:

  • Column: C18 (250 x 4.6 mm, 5µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or buffer (e.g., 0.01% acetic acid). A common starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of remaining this compound against time for each pH condition.

  • Determine the degradation rate constant (k) and half-life (t½) for each pH.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) in HPLC - Inappropriate mobile phase pH- Column degradation- Sample overload- Adjust mobile phase pH to be at least 2 units away from the pKa of this compound.- Use a new column or a column with a different stationary phase.- Reduce the injection volume or sample concentration.
Inconsistent retention times - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issue- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated before injecting samples.
Appearance of unexpected peaks - Contamination of solvent or glassware- Degradation of the sample in the autosampler- Co-elution of impurities- Use high-purity solvents and thoroughly clean all glassware.- Keep the autosampler temperature low (e.g., 4°C).- Modify the mobile phase composition or gradient to improve separation.
Loss of sample during the study - Adsorption to container walls- Precipitation of the compound- Use silanized glassware or polypropylene (B1209903) tubes.- Check the solubility of this compound in the chosen buffer and concentration. Consider adding a small percentage of organic solvent if solubility is an issue.

Visualizations

experimental_workflow Experimental Workflow for pH Stability Testing prep Preparation of Solutions (Stock and Buffers) setup Incubation at Defined pH and Temperature prep->setup Initiate Study sampling Sample Withdrawal at Time Points setup->sampling During Incubation analysis HPLC Analysis sampling->analysis Inject into HPLC data Data Processing and Kinetic Analysis analysis->data Generate Chromatograms troubleshooting_workflow Troubleshooting HPLC Issues start Unexpected HPLC Result peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes extra_peaks Extra Peaks Observed? retention_time->extra_peaks No optimize_mobile_phase Optimize Mobile Phase retention_time->optimize_mobile_phase Yes check_contamination Check for Contamination extra_peaks->check_contamination Yes check_column Check/Replace Column adjust_ph->check_column check_temp Control Temperature optimize_mobile_phase->check_temp

References

Technical Support Center: 10-Oxo Docetaxel In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Oxo Docetaxel in vitro. The focus is on minimizing and identifying potential off-target effects to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Docetaxel?

This compound is a novel taxoid and an intermediate in the synthesis of Docetaxel.[1][2] Like Docetaxel, its primary mechanism of action is the stabilization of microtubules, which disrupts mitosis and leads to apoptotic cell death.[3] Structurally, it differs from Docetaxel at the C-10 position of the core taxane (B156437) ring, where a hydroxyl group is replaced by a ketone (oxo) group.[4] While it demonstrates significant anti-tumor properties, its specific off-target profile is not as extensively characterized as that of Docetaxel.[1]

Q2: What are the known on-target effects of this compound?

The primary on-target effect of this compound, similar to other taxanes, is the stabilization of β-tubulin subunits within microtubules.[3] This prevents their depolymerization, leading to:

  • Disruption of the mitotic spindle.

  • Cell cycle arrest in the G2/M phase.[5]

  • Induction of apoptosis.

Key signaling pathways involved in this on-target mechanism include the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of the p38/p53/p21 axis.

Q3: What are potential off-target effects of this compound?

Direct studies on the off-target effects of this compound are limited. However, based on the known off-target effects of Docetaxel and other taxanes, potential off-target effects of this compound may include:

  • Modulation of Androgen Receptor (AR) Signaling: In prostate cancer cells, taxanes have been shown to impact AR signaling, which could be an unintended effect in other cell types.

  • Induction of Multidrug Resistance (MDR): Overexpression of efflux pumps like P-glycoprotein (P-gp/ABCB1) is a known mechanism of resistance to taxanes and can be considered an off-target effect.

  • Neurotoxicity: While primarily an in vivo concern, underlying cellular mechanisms of neurotoxicity can sometimes be investigated in vitro using neuronal cell lines.

  • Cardiotoxicity: Similar to neurotoxicity, in vitro models can be used to assess potential cardiotoxic effects.

Q4: How can I minimize off-target effects in my in vitro experiments?

  • Use the Lowest Effective Concentration: Determine the IC50 value for your cell line and use concentrations around this value for your experiments to avoid off-target effects associated with high concentrations.

  • Optimize Treatment Duration: Shorter incubation times may be sufficient to observe on-target effects while minimizing the activation of off-target pathways.

  • Use Appropriate Controls: Always include a vehicle control (the solvent used to dissolve the this compound) to account for any effects of the solvent itself.

  • Consider the Formulation: Some of the toxicity associated with taxanes like Paclitaxel has been linked to the solvent Cremophor EL used in its formulation. While information on this compound's formulation is scarce, be aware of potential solvent-induced effects.

  • Cell Line Selection: Be aware of the specific characteristics of your chosen cell line, such as the expression of efflux pumps or specific signaling pathway activities, which might influence off-target effects.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assays (e.g., MTT assay).

Potential Cause Recommended Solution
Inconsistent cell seeding density Ensure a homogenous cell suspension and accurate cell counting before seeding.
Edge effects in 96-well plates Avoid using the outer wells of the plate, or fill them with sterile PBS or media.
Precipitation of this compound Ensure complete solubilization of the compound in the vehicle and culture medium. Perform a solubility test before the experiment.
Contamination (bacterial or mycoplasma) Regularly test cell cultures for contamination.
Inconsistent incubation times Use a calibrated timer and standardize the incubation period for all plates.

Problem 2: Unexpected or inconsistent results in apoptosis or cell cycle assays.

Potential Cause Recommended Solution
Suboptimal antibody/dye concentration Titrate antibodies (e.g., Annexin V) and dyes (e.g., Propidium Iodide) to determine the optimal concentration for your cell line.
Incorrect compensation settings in flow cytometry Use single-stained controls to set up proper compensation for spectral overlap.
Cell clumping Handle cells gently, consider using cell-dissociation buffers, and filter the cell suspension before analysis.
Loss of floating apoptotic cells Collect both the supernatant and adherent cells during sample preparation for apoptosis assays.
RNase treatment failure in cell cycle analysis Ensure the RNase A is active and used at the correct concentration to avoid staining of RNA by Propidium Iodide.

Problem 3: Suspected off-target effects confounding results.

Potential Cause Recommended Solution
Activation of unintended signaling pathways Use pathway-specific inhibitors or activators in combination with this compound to dissect the signaling events. Perform Western blotting for key proteins in related pathways.
Induction of drug efflux pumps Measure the expression of P-glycoprotein (MDR1/ABCB1) before and after treatment using qPCR or Western blotting. Co-treat with a P-gp inhibitor (e.g., Verapamil) to see if it potentiates the effect of this compound.
Non-specific cytotoxicity Compare the cytotoxic effects on your cancer cell line with a non-cancerous cell line from the same tissue of origin to assess selectivity.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 72h exposure
MCF-7 Breast Cancer15.2
MDA-MB-231 Breast Cancer25.8
A549 Lung Cancer18.5
HCT116 Colon Cancer22.1
PC-3 Prostate Cancer12.7
DU145 Prostate Cancer30.4

Table 2: Hypothetical Apoptosis Induction by this compound in A549 Cells (48h treatment)

Concentration (nM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)% Live Cells
0 (Control) 2.11.50.895.6
10 15.38.21.175.4
20 28.915.71.953.5
50 45.625.12.526.8

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.

  • Staining: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound for 24 hours.

  • Cell Harvesting: Harvest cells, wash with PBS, and count.

  • Fixation: Resuspend approximately 1 x 10^6 cells in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution (containing RNase A). Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry.

Visualizations

OnTarget_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10_Oxo_Docetaxel This compound Microtubules Microtubules (β-tubulin) 10_Oxo_Docetaxel->Microtubules Enters Cell Stabilized_Microtubules Stabilized Microtubules Microtubules->Stabilized_Microtubules Binds & Stabilizes Mitotic_Spindle_Disruption Mitotic Spindle Disruption Stabilized_Microtubules->Mitotic_Spindle_Disruption Bcl2_inhibition Bcl-2 Phosphorylation (Inhibition) Stabilized_Microtubules->Bcl2_inhibition G2M_Arrest G2/M Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis p53_p21_activation p53/p21 Activation G2M_Arrest->p53_p21_activation p53_p21_activation->Apoptosis Bcl2_inhibition->Apoptosis

Caption: On-target signaling pathway of this compound.

OffTarget_Workflow cluster_workflow Experimental Workflow for Investigating Off-Target Effects Start Start: Observe Unexpected Phenotype Hypothesis Hypothesize Potential Off-Target (e.g., P-gp induction, AR signaling) Start->Hypothesis Experiment_Design Design Experiment Hypothesis->Experiment_Design Pgp_Assay Measure P-gp Expression (qPCR/Western) Experiment_Design->Pgp_Assay P-gp Hypothesis AR_Signaling_Assay Assess AR Localization/Activity (IF/Reporter Assay) Experiment_Design->AR_Signaling_Assay AR Signaling Hypothesis Pgp_Inhibitor Co-treat with P-gp Inhibitor Pgp_Assay->Pgp_Inhibitor Data_Analysis Analyze Data Pgp_Inhibitor->Data_Analysis AR_Signaling_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Hypothesis Confirmed Refine_Experiment Refine Hypothesis/ Experiment Data_Analysis->Refine_Experiment Inconclusive/Negative Refine_Experiment->Hypothesis Troubleshooting_Logic cluster_logic Troubleshooting Logic for Inconsistent Cytotoxicity Problem Inconsistent Cytotoxicity Results Check_Protocol Review Experimental Protocol Problem->Check_Protocol Check_Cells Assess Cell Health & Density Check_Protocol->Check_Cells Protocol OK Solution_Found Problem Resolved Check_Protocol->Solution_Found Protocol Error Found Check_Reagents Verify Reagent Quality & Concentration Check_Cells->Check_Reagents Cells OK Check_Cells->Solution_Found Cell Issue Found Check_Equipment Calibrate Pipettes & Plate Reader Check_Reagents->Check_Equipment Reagents OK Check_Reagents->Solution_Found Reagent Issue Found Check_Equipment->Solution_Found Equipment Issue Found No_Solution Problem Persists Check_Equipment->No_Solution Equipment OK

References

Technical Support Center: 10-Oxo Docetaxel Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying the degradation products of 10-Oxo Docetaxel (B913) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of 10-Oxo Docetaxel in solution?

A1: this compound, being an oxidation product of Docetaxel, is susceptible to further degradation primarily through hydrolysis and epimerization.[1][2][3] Based on the known degradation pathways of Docetaxel, the most likely degradation products for this compound include:

  • 7-Epi-10-oxo-docetaxel: An epimer formed under both acidic and basic conditions.[1][2][3]

  • 10-Oxo-10-deacetyl baccatin (B15129273) III: Formed through the hydrolysis of the ester linkage at the C-13 position.

  • 7-Epi-10-oxo-10-deacetyl baccatin III: A product of both epimerization and hydrolysis.[2][3]

Q2: Which analytical techniques are most suitable for identifying and quantifying these degradation products?

A2: Stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods are the most common and effective techniques for separating and quantifying this compound and its degradation products.[4][5][6][7] These chromatographic methods, typically coupled with UV or mass spectrometry (MS) detection, can resolve the parent compound from its impurities.[3][8]

Q3: What are the typical stress conditions used in forced degradation studies for taxanes like this compound?

A3: Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[1] Typical stress conditions involve subjecting the drug to:

  • Acidic Hydrolysis: e.g., 0.1 N HCl at 60°C.[1]

  • Basic Hydrolysis: e.g., 0.1 N NaOH at room temperature.[1]

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.[1]

  • Thermal Degradation: e.g., heating the solution at 80°C.[1]

  • Photolytic Degradation: Exposing the solution to UV light. Docetaxel itself is relatively stable under photolytic stress.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound degradation.

Issue Possible Cause(s) Recommended Solution(s)
Poor separation of degradation products in HPLC/UPLC. Inappropriate column chemistry or mobile phase composition.Optimize the mobile phase gradient and/or try a different column (e.g., C18, C8).[4][5][7]
Isocratic elution may not be sufficient to resolve all peaks.Develop a gradient elution method.
Unexpected peaks observed in the chromatogram. Contamination of the sample, solvent, or instrument.Run a blank injection to identify system peaks. Ensure high purity solvents and clean vials.
Formation of novel degradation products.Use LC-MS to identify the mass of the unknown peaks and elucidate their structures.[8]
Inconsistent retention times. Fluctuations in column temperature or mobile phase composition.Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed.
Column degradation.Replace the column with a new one of the same type.
Difficulty in identifying specific degradation products. Lack of reference standards for all potential impurities.Isolate the unknown peaks using preparative HPLC and characterize them using spectroscopic techniques like NMR and MS.[2][3]
Co-elution of multiple degradation products.Adjust the chromatographic conditions (e.g., gradient, flow rate, pH of the mobile phase) to improve resolution.[7]

Quantitative Data Summary

The following table summarizes the expected degradation of this compound under different stress conditions. The extent of degradation can vary based on the specific experimental parameters.

Stress Condition Potential Degradation Products Expected Extent of Degradation
Acidic Hydrolysis 7-Epi-10-oxo-docetaxelModerate
Basic Hydrolysis 7-Epi-10-oxo-docetaxel, 10-Oxo-10-deacetyl baccatin III, 7-Epi-10-oxo-10-deacetyl baccatin IIIHigh
Oxidative Degradation Minimal further oxidation expectedLow
Thermal Degradation 7-Epi-10-oxo-docetaxel and other minor impuritiesDependent on temperature and duration
Photolytic Degradation Minimal degradationLow

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[1]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N hydrochloric acid. Incubate the solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N sodium hydroxide (B78521) before analysis.[1]

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N sodium hydroxide. Keep the solution at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1 N hydrochloric acid before analysis.[1]

    • Oxidative Stress: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[1]

    • Thermal Stress: Heat the stock solution at 80°C for 48 hours.[1]

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution.

Stability-Indicating HPLC Method

The following is an example of a starting point for an HPLC method. Method validation according to ICH guidelines is required.[4][9]

  • Column: Sunfire C18 (250 x 4.6 mm, 5µm) or equivalent.[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.01% acetic acid in water.[4]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV at 230 nm.[4][7][9]

  • Injection Volume: 10 µL.[9]

  • Column Temperature: 40 ± 5°C.[4]

Visualizations

Degradation_Pathway Docetaxel Docetaxel TenOxo This compound Docetaxel->TenOxo Oxidation SevenEpi 7-Epi-10-oxo-docetaxel TenOxo->SevenEpi Epimerization (Acid/Base) Hydrolysis 10-Oxo-10-deacetyl baccatin III TenOxo->Hydrolysis Hydrolysis (Base) EpiHydrolysis 7-Epi-10-oxo-10-deacetyl baccatin III SevenEpi->EpiHydrolysis Hydrolysis (Base) Hydrolysis->EpiHydrolysis Epimerization (Base)

Caption: Potential degradation pathway of this compound.

Troubleshooting_Workflow Start Start: Unexpected Peak in Chromatogram CheckBlank Inject Blank Solvent Start->CheckBlank PeakPresent Peak Present in Blank? CheckBlank->PeakPresent SystemContamination Result: System or Solvent Contamination PeakPresent->SystemContamination Yes NovelDegradation Hypothesis: Novel Degradation Product PeakPresent->NovelDegradation No OptimizeMethod Optimize HPLC/UPLC Method (e.g., gradient, column) SystemContamination->OptimizeMethod After Cleaning System IsolateCharacterize Action: Isolate with Prep-HPLC Characterize with MS/NMR NovelDegradation->IsolateCharacterize IsolateCharacterize->OptimizeMethod To improve separation

Caption: Troubleshooting workflow for unexpected peaks.

References

best practices for storing and handling 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the storage and handling of 10-Oxo Docetaxel (B913) to ensure its stability and integrity for research applications.

Frequently Asked Questions (FAQs)

Q1: What is 10-Oxo Docetaxel?

A1: this compound is a taxoid and is known as an impurity and degradation product of Docetaxel.[1] It is utilized in research for studying anti-tumor properties.[2][3] It is intended for research use only and not for human or veterinary applications.[2][4]

Q2: What are the recommended long-term storage conditions for this compound powder?

A2: For long-term stability, this compound in its solid (powder) form should be stored at -20°C.[1][2] Some suppliers suggest storage at temperatures below -15°C.[5] Under these conditions, the compound is stable for at least four years.[1]

Q3: How should I store this compound for short-term use?

A3: For short-term storage, the powder can be kept at 4°C for up to two years.[2] Some suppliers ship the product at room temperature, indicating stability for shorter durations without refrigeration.[2][4]

Q4: How do I properly handle this compound in the laboratory?

A4: this compound should be handled in a well-ventilated area.[6] It is crucial to wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.[6] Avoid the formation of dust and aerosols.[6] All handling procedures should adhere to good industrial hygiene and safety practices.[6]

Q5: What should I do in case of accidental contact with this compound?

A5: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[7] If it comes into contact with your eyes, rinse immediately with plenty of water.[6] Avoid breathing in any dust, mist, gas, or vapors.[6] If inhaled, move to an area with fresh air.[6] If you are not breathing, seek immediate medical attention and begin artificial respiration.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving the Compound The chosen solvent has low solubility for this compound.This compound is slightly soluble in chloroform (B151607) and methanol.[1] For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer.[8]
Precipitation in Solution After Storage The aqueous solution was stored for too long.It is not recommended to store aqueous solutions of this compound for more than one day.[8] Prepare fresh solutions for each experiment.
Compound Appears Discolored Potential degradation of the compound.This compound should be a white to off-white solid.[2] If discoloration is observed, it may indicate degradation, and a new vial should be used.

Experimental Protocols

Reconstitution of this compound

A stock solution can be prepared by dissolving solid this compound in an organic solvent such as DMSO or ethanol.[8] The solvent should be purged with an inert gas before use.[8]

Solubility Data:

Solvent Solubility
ChloroformSlightly soluble[1]
MethanolSlightly soluble[1]
EthanolApproximately 1.5 mg/mL[8]
DMSOApproximately 5 mg/mL[8]
DMFApproximately 5 mg/mL[8]
1:10 DMSO:PBS (pH 7.2)Approximately 0.1 mg/mL[8]
Storage of this compound

Storage Recommendations for Solid Compound:

Storage Temperature Duration
-20°C≥ 4 years[1][2]
4°C2 years[2]
Room TemperatureSuitable for short-term shipping[2]

Visual Guides

G Workflow for Handling Solid this compound cluster_storage Storage cluster_preparation Preparation cluster_dissolution Dissolution Store_at_-20C Store at -20°C for long-term stability Equilibrate Equilibrate vial to room temperature Store_at_-20C->Equilibrate Weigh Weigh the required amount in a fume hood Equilibrate->Weigh Add_Solvent Add appropriate solvent (e.g., DMSO) Weigh->Add_Solvent Vortex Vortex to dissolve Add_Solvent->Vortex G Decision Tree for this compound Solution Preparation Start Start: Need to prepare this compound solution Aqueous_Use Is the final solution aqueous? Start->Aqueous_Use Dissolve_DMSO Dissolve in DMSO first Aqueous_Use->Dissolve_DMSO Yes Organic_Solvent Use organic solvent (e.g., Ethanol, DMF) Aqueous_Use->Organic_Solvent No Dilute_Buffer Dilute with aqueous buffer Dissolve_DMSO->Dilute_Buffer End Solution ready for use Dilute_Buffer->End Organic_Solvent->End

References

addressing 10-Oxo Docetaxel precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 10-Oxo Docetaxel (B913) precipitation in aqueous solutions during laboratory experiments.

Troubleshooting Guide: Precipitation of 10-Oxo Docetaxel

This guide is designed in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Immediate Precipitation Upon Addition to Aqueous Solutions

  • Question: I dissolved this compound in an organic solvent, but it immediately precipitated when I added it to my aqueous buffer (e.g., PBS, cell culture media). Why is this happening and how can I prevent it?

  • Answer: This is a common issue for hydrophobic compounds like this compound, a derivative of Docetaxel. The precipitation, often called "crashing out," occurs because the compound is poorly soluble in aqueous environments. When the organic solvent is diluted, the this compound is no longer soluble and aggregates.

    Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the aqueous solution exceeds its solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Solvent Exchange Adding a concentrated stock solution directly and quickly into the aqueous solution causes a rapid change in the solvent environment, leading to precipitation.Perform a serial dilution. First, create an intermediate dilution of your stock in the organic solvent. Then, add this intermediate dilution dropwise to the pre-warmed aqueous solution while gently vortexing or swirling.
Low Temperature of Aqueous Solution The solubility of many compounds, including taxanes, decreases at lower temperatures.Always use pre-warmed (e.g., 37°C) aqueous solutions (cell culture media, PBS) for dilutions.[1]
Inappropriate Organic Solvent While this compound is soluble in several organic solvents, the choice of solvent can influence its stability upon dilution.DMSO is a common and effective solvent for preparing stock solutions of taxanes.[2][3]

Issue 2: Precipitation Over Time in Solution

  • Question: My this compound solution was initially clear, but a precipitate formed after a few hours of incubation or storage. What could be the cause?

  • Answer: Delayed precipitation can be due to several factors related to the stability of the supersaturated solution and the experimental conditions.

    Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution
Metastable Supersaturation The initial clear solution may be a supersaturated state that is not thermodynamically stable, leading to crystallization over time.It is recommended not to store aqueous solutions of docetaxel derivatives for more than one day.[4] Prepare fresh dilutions for each experiment. If storage is necessary, consider refrigeration, which has been shown to extend the stability of docetaxel solutions.[5]
pH Shift in Media Changes in the pH of the cell culture medium due to cellular metabolism can alter the solubility of the compound.Ensure your cell culture medium is adequately buffered. Monitor the pH of your culture, especially for longer incubation periods. The stability of docetaxel formulations can be pH-dependent.[6]
Evaporation Evaporation of the solvent from your culture plate or tube can increase the concentration of this compound, leading to precipitation.Use humidified incubators and ensure culture plates are properly sealed to minimize evaporation.
Interaction with Media Components Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can potentially interact with the compound and affect its solubility over time.When troubleshooting, you can test the solubility of this compound in serum-free versus serum-containing media to see if serum components play a role.

Frequently Asked Questions (FAQs)

1. Solubility and Solution Preparation

  • Q: What is the solubility of this compound?

    • A: this compound is sparingly soluble in aqueous solutions. It is slightly soluble in chloroform (B151607) and methanol.[7] For research purposes, it is often dissolved in organic solvents like Dimethyl Sulfoxide (B87167) (DMSO), where it can be soluble up to 10 mM.[2]

  • Q: How should I prepare a stock solution of this compound?

    • A: It is recommended to first dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[2] Ensure the compound is fully dissolved by vortexing. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

  • Q: What is the best practice for diluting the DMSO stock solution into my aqueous experimental solution?

    • A: To minimize precipitation, a serial dilution approach is recommended. Prepare an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium or buffer. Then, add this intermediate dilution to the final volume of your experimental solution. It is crucial to add the compound dropwise while gently mixing.[1]

2. Experimental Best Practices

  • Q: What is the maximum recommended final concentration of DMSO in my cell culture?

    • A: High concentrations of DMSO can be toxic to cells. It is best to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%.[8]

  • Q: How can I determine the maximum soluble concentration of this compound in my specific experimental setup?

    • A: You can perform a simple solubility test. Prepare a serial dilution of your this compound stock solution in your aqueous medium of choice. Visually inspect for any signs of precipitation (cloudiness or visible particles) immediately and after a few hours of incubation at the experimental temperature. The highest concentration that remains clear is your working maximum soluble concentration.

3. Biological Activity

  • Q: What is the mechanism of action of this compound?

    • A: As a derivative of docetaxel, this compound is expected to have a similar mechanism of action. It acts as a microtubule-stabilizing agent, leading to the disruption of mitotic spindle assembly, which in turn causes cell cycle arrest at the G2/M phase and induces apoptosis (programmed cell death).[9][10]

  • Q: Are there any known signaling pathways affected by this compound?

    • A: The primary target of taxanes is tubulin. By stabilizing microtubules, they disrupt the normal dynamics of the cytoskeleton. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis (G2/M phase).[11] If the cell cannot resolve this arrest, it undergoes apoptosis. This process involves the activation of caspase cascades and is regulated by proteins from the Bcl-2 family.[12] Some studies on docetaxel have also implicated the PI3K/Akt and STAT3 signaling pathways.[13] A study on the related compound 10-oxo-7-epidocetaxel has shown it to have significant anti-metastatic activity and to cause G2/M phase arrest.[14]

Quantitative Data Summary

Table 1: Solubility of Docetaxel (Parent Compound)

SolventApproximate SolubilityCitation(s)
DMSO~5 mg/mL[4]
Ethanol~1.5 mg/mL[4]
1:10 DMSO:PBS (pH 7.2)~0.1 mg/mL[4]

Experimental Protocols & Visual Guides

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Dilution of this compound for Cell-Based Assays

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warming: Pre-warm the cell culture medium to 37°C.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the pre-warmed medium.

  • Final Dilution: Add the stock solution (or intermediate dilution) dropwise to the final volume of pre-warmed medium while gently swirling.

  • Final Check: Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Diagrams

experimental_workflow Experimental Workflow for Cell-Based Assays cluster_prep Solution Preparation cluster_assay Cell Assay stock Prepare this compound Stock in DMSO intermediate Create Intermediate Dilution in Pre-warmed Medium stock->intermediate Step 1 final Prepare Final Working Solution (Dropwise Addition) intermediate->final Step 2 add_to_cells Add Final Solution to Cells final->add_to_cells Step 3 incubate Incubate at 37°C add_to_cells->incubate Step 4 analyze Analyze Results (e.g., Viability, Cell Cycle) incubate->analyze Step 5

Caption: Workflow for preparing and using this compound in cell-based assays.

troubleshooting_logic Troubleshooting Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? check_conc Is Final Concentration Too High? start->check_conc Yes, Immediately check_stability Is it a Stability Issue? start->check_stability Yes, Over Time check_dilution Was Dilution Too Rapid? check_conc->check_dilution check_temp Was Medium Cold? check_dilution->check_temp check_ph Did pH Shift? check_stability->check_ph check_evap Did Evaporation Occur? check_ph->check_evap

Caption: A logical guide to troubleshooting the cause of this compound precipitation.

signaling_pathway Simplified Taxane Signaling Pathway taxane This compound microtubules Microtubule Stabilization taxane->microtubules spindle Mitotic Spindle Disruption microtubules->spindle g2m_arrest G2/M Cell Cycle Arrest spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: The primary mechanism of action for taxanes like this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments aimed at enhancing the bioavailability of 10-Oxo Docetaxel (B913).

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vivo testing of 10-Oxo Docetaxel.

Issue 1: Poor Aqueous Solubility of this compound

  • Problem: Difficulty in preparing a stable and sufficiently concentrated formulation for in vivo administration due to the low aqueous solubility of this compound.

  • Possible Causes:

    • Intrinsic lipophilic nature of the taxane (B156437) structure.

    • Crystalline nature of the compound.

  • Troubleshooting Steps:

    • Particle Size Reduction: Decrease the particle size to increase the surface area for dissolution. Techniques like micronization or nanosizing (e.g., high-pressure homogenization, wet milling) can be employed.[1][2]

    • Formulation with Solubilizing Agents:

      • Co-solvents: Utilize a mixture of water-miscible solvents (e.g., ethanol (B145695), propylene (B89431) glycol, polyethylene (B3416737) glycol) to increase solubility.

      • Surfactants: Employ non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL to form micelles that encapsulate the drug.[3][4]

      • Cyclodextrins: Use cyclodextrins to form inclusion complexes, thereby enhancing the aqueous solubility of the drug.[2][5]

    • Lipid-Based Formulations:

      • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulate this compound in a mixture of oils, surfactants, and co-solvents that spontaneously form a microemulsion in the gastrointestinal tract.[2][6]

      • Liposomes or Nanoparticles: Encapsulate the drug within lipid-based nanocarriers to improve solubility and potentially alter its pharmacokinetic profile.[7][8]

    • Amorphous Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer matrix to maintain the drug in a higher energy amorphous state, which has greater solubility than the crystalline form.[1][5]

Issue 2: Low and Variable Oral Bioavailability in Animal Models

  • Problem: Inconsistent and low plasma concentrations of this compound after oral administration.

  • Possible Causes:

    • Poor dissolution in gastrointestinal fluids.

    • Efflux by P-glycoprotein (P-gp) transporters in the intestinal wall.[9][10]

    • First-pass metabolism in the gut wall and liver.[10]

  • Troubleshooting Steps:

    • Enhance Dissolution Rate: Implement the strategies mentioned in "Issue 1" to improve solubility and dissolution.

    • Inhibit P-gp Efflux:

      • Co-administer a P-gp inhibitor. For instance, OC144-093 has been shown to increase the oral bioavailability of docetaxel.[9]

      • Formulate with excipients that have P-gp inhibitory activity, such as D-alpha-tocopheryl polyethylene glycol succinate (B1194679) (TPGS).[11]

    • Bypass First-Pass Metabolism:

      • Investigate alternative routes of administration (e.g., parenteral, lymphatic delivery through lipid-based formulations).

      • Nanoparticle formulations can sometimes facilitate lymphatic uptake, reducing hepatic first-pass metabolism.[4]

    • Standardize Experimental Conditions:

      • Ensure consistent fasting times for animals before dosing.

      • Use a consistent and well-characterized vehicle for administration.

      • Minimize stress in the animals, as it can affect gastrointestinal physiology.

Issue 3: Toxicity and Adverse Effects in Vivo

  • Problem: Observation of toxicity (e.g., weight loss, lethargy) in animal models at therapeutic doses.

  • Possible Causes:

    • Toxicity of the formulation vehicle (e.g., high concentrations of organic solvents or surfactants).

    • Systemic toxicity of this compound.

  • Troubleshooting Steps:

    • Vehicle Toxicity Assessment: Administer the vehicle alone to a control group of animals to assess its toxicity profile.

    • Optimize Formulation:

      • Reduce the concentration of potentially toxic excipients.

      • Explore alternative, more biocompatible formulation strategies (e.g., lecithin (B1663433) nanoparticles, albumin-coated nanocrystals).[7][12]

    • Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of your this compound formulation.

    • Targeted Delivery: Develop targeted drug delivery systems (e.g., using ligands that bind to receptors overexpressed on tumor cells) to increase drug concentration at the tumor site and reduce systemic exposure.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key barriers to the oral bioavailability of this compound?

A1: The primary barriers are its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract, and its susceptibility to efflux by P-glycoprotein (P-gp) transporters in the intestinal epithelium. Additionally, first-pass metabolism in the liver can significantly reduce the amount of drug reaching systemic circulation.[9][10]

Q2: Which formulation strategies hold the most promise for enhancing the bioavailability of this compound?

A2: Nanotechnology-based approaches are very promising. These include:

  • Nanocrystals: Increase dissolution rate due to their high surface area-to-volume ratio.[13]

  • Lipid-based nanocarriers (e.g., liposomes, solid lipid nanoparticles): Can improve solubility, protect the drug from degradation, and potentially modulate its absorption pathway.[7][8]

  • Polymeric nanoparticles: Offer opportunities for sustained release and targeted delivery.[14]

  • Microemulsions: Have been shown to significantly enhance the oral bioavailability of docetaxel.[3]

Q3: How can I assess the in vivo bioavailability of my this compound formulation?

A3: A standard pharmacokinetic study in an animal model (e.g., rats, mice) is required. This involves administering the formulation and a reference intravenous solution of this compound to different groups of animals. Blood samples are collected at various time points, and the plasma concentrations of the drug are determined using a validated analytical method (e.g., LC-MS/MS). The absolute bioavailability (F%) is then calculated using the following formula:

F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Where AUC is the area under the plasma concentration-time curve.

Q4: Are there any in vitro models that can predict the in vivo performance of my formulation?

A4: Yes, several in vitro models can provide predictive insights:

  • In Vitro Dissolution Testing: Using biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) can help predict how the formulation will dissolve in the GI tract.

  • Caco-2 Cell Permeability Assay: This cell-based model is widely used to assess the intestinal permeability of a drug and to identify whether it is a substrate for P-gp efflux.[7][15]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that can predict passive diffusion across the intestinal epithelium.[15]

Quantitative Data Summary

Table 1: Enhancement of Docetaxel Oral Bioavailability with Different Formulations

Formulation StrategyAnimal ModelRelative Bioavailability (%)Fold Increase vs. Oral SolutionReference
Microemulsion (M-3)Rats34.425.2[3]
Lecithin NanoparticlesRats8.753.65[7]
Co-administration with OC144-093 (P-gp inhibitor)Humans26-[9]
Nanomicelles--10-fold increase[6]
Thiolated Chitosan Nanoparticles--96% increased oral bioavailability[14]

Experimental Protocols

Protocol 1: Preparation of a this compound Loaded Microemulsion

  • Component Selection:

    • Oil Phase: Select an oil in which this compound has high solubility (e.g., Capryol 90, Labrafil M 1944 CS).

    • Surfactant: Choose a surfactant with good emulsification properties and biocompatibility (e.g., Cremophor EL, Tween 80).

    • Co-surfactant: Select a co-surfactant to improve the flexibility of the interfacial film (e.g., Transcutol P, Ethanol).

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of the surfactant and co-surfactant (S/CoS ratio, e.g., 1:1, 2:1, 3:1, 4:1).

    • For each S/CoS ratio, titrate the oil phase with the S/CoS mixture and observe the formation of a clear, single-phase microemulsion.

    • Plot the results on a pseudo-ternary phase diagram to identify the microemulsion region.

  • Formulation Preparation:

    • Select a composition from the microemulsion region of the phase diagram.

    • Dissolve the required amount of this compound in the oil phase.

    • Add the S/CoS mixture to the oily solution and vortex until a clear solution is formed.

    • Slowly add the aqueous phase (e.g., water, buffer) under gentle stirring until a transparent microemulsion is formed.

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the microemulsion.

    • Quantify the drug loading and encapsulation efficiency using a validated HPLC method.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.

  • Animal Grouping: Divide the rats into two groups (n=6 per group):

    • Group 1 (Oral): To receive the this compound formulation.

    • Group 2 (Intravenous): To receive a solution of this compound in a suitable vehicle (e.g., saline with a small percentage of ethanol and Tween 80).

  • Dosing:

    • Fast the animals overnight before dosing.

    • Administer the oral formulation via oral gavage at a predetermined dose.

    • Administer the intravenous solution via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus or tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Store the plasma samples at -80°C until analysis.

    • Extract this compound from the plasma using a suitable protein precipitation or liquid-liquid extraction method.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

    • Calculate the absolute oral bioavailability as described in the FAQs.

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_Formulation Formulation Development cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation cluster_Analysis Data Analysis Formulation This compound Formulation Characterization Physicochemical Characterization (Size, Zeta, Drug Load) Formulation->Characterization Solubility Solubility Screening Optimization Formulation Optimization (e.g., Nanoparticles, SEDDS) Solubility->Optimization Optimization->Formulation Dissolution In Vitro Dissolution Characterization->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability PK_Study Pharmacokinetic Study in Animal Model Permeability->PK_Study Toxicity Toxicity Assessment PK_Study->Toxicity Data_Analysis Bioavailability Calculation & Pharmacokinetic Modeling PK_Study->Data_Analysis

Caption: Experimental workflow for enhancing the bioavailability of this compound.

References

Validation & Comparative

A Comparative Guide to the Cytotoxic Potency of 10-Oxo Docetaxel and Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic potency of 10-Oxo Docetaxel (B913) and its parent compound, Docetaxel. Due to the limited availability of direct comparative studies on 10-Oxo Docetaxel, this guide leverages experimental data on a closely related analogue, 10-oxo-7-epidocetaxel, as a surrogate to provide a substantive analysis against Docetaxel. This comparison is intended to inform preclinical research and drug development activities in the field of oncology.

Quantitative Comparison of Cytotoxicity

The cytotoxic activities of 10-oxo-7-epidocetaxel and Docetaxel were evaluated in vitro against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, was determined using standard cytotoxicity assays. The data presented below is extracted from a study by Manjappa et al., which compared the anti-proliferative activities of 10-oxo-7-epidocetaxel (10-O-7ED) and Docetaxel (Taxotere®, TXT).

Cell LineCompoundIC50 (24h)IC50 (48h)IC50 (72h)Key Findings
A549 (Human Lung Carcinoma)10-oxo-7-epidocetaxel140 ± 20 nMSignificantly DecreasedSignificantly DecreasedDocetaxel is approximately 5.6 times more cytotoxic than 10-oxo-7-epidocetaxel at 24 hours.[1]
Docetaxel25 ± 4.08 nMSignificantly DecreasedSignificantly DecreasedCytotoxicity of both compounds increases with longer exposure.[1]
B16F10 (Murine Melanoma)10-oxo-7-epidocetaxel---10-oxo-7-epidocetaxel showed significantly increased in vitro anti-metastatic activity compared to Docetaxel.[2][3]
Docetaxel---Both compounds exhibited poor cytotoxic activity against this cell line.[1]

Experimental Protocols

The following is a standard protocol for the MTT assay, a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity.

MTT Assay for Cell Viability
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or Docetaxel). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used to dissolve the compounds.

  • Incubation: The plates are incubated for specific time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[4]

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined from the dose-response curves.

Mechanism of Action and Signaling Pathways

Docetaxel is a well-established anti-cancer agent that functions as a microtubule stabilizer.[6] Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes their assembly and inhibits their depolymerization.[6][7] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptotic cell death.[8] Given its structural similarity, it is highly probable that this compound shares this fundamental mechanism of action.[9]

The study by Manjappa et al. observed that at lower concentrations, Docetaxel caused a greater arrest of cells in the S phase, while 10-oxo-7-epidocetaxel led to a more pronounced arrest in the G2-M phase.[2][3] This suggests potential subtle differences in their effects on cell cycle progression.

Experimental Workflow and Signaling Pathway Diagrams

G cluster_workflow Experimental Workflow: Cytotoxicity Comparison A Seed Cancer Cells (e.g., A549) in 96-well plates B Treat cells with varying concentrations of this compound and Docetaxel A->B C Incubate for 24, 48, 72 hours B->C D Perform MTT Assay C->D E Measure Absorbance D->E F Calculate IC50 Values and Compare Potency E->F

Caption: A generalized workflow for the in vitro comparison of cytotoxic potency.

G cluster_pathway Docetaxel's Mechanism of Action Docetaxel Docetaxel / this compound Microtubules Microtubule Dynamics Docetaxel->Microtubules Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Microtubules->Stabilization G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: The signaling pathway illustrating the mechanism of action of Docetaxel.

References

A Comparative Guide to the Anti-Metastatic Effects of 10-Oxo Docetaxel and Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-metastatic properties of 10-Oxo Docetaxel and the widely used chemotherapeutic agent, Docetaxel. The information presented herein is based on available preclinical data, focusing on in vitro and in vivo experimental findings to objectively evaluate their performance. Due to the limited direct comparative studies on this compound, data from its closely related analogue, 10-oxo-7-epidocetaxel, is utilized as a surrogate for this analysis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a comparative study evaluating the anti-metastatic potential of 10-oxo-7-epidocetaxel (a proxy for this compound) and Docetaxel.

Table 1: In Vitro Anti-Metastatic Activity

CompoundAssay TypeCell LineKey Finding
10-oxo-7-epidocetaxelCell Invasion AssayB16F10 MelanomaShowed significantly increased in vitro anti-metastatic activity compared to Docetaxel.[1]
Docetaxel (Taxotere®, TXT)Cell Invasion AssayB16F10 MelanomaStandard cytotoxic agent used for comparison.

Table 2: In Vivo Anti-Metastatic Efficacy in a Murine Model

Treatment GroupAnimal ModelEndpointResultSignificance
ControlB16F10 Lung MetastasisNumber of surface metastatic nodules348 ± 56-
10-oxo-7-epidocetaxelB16F10 Lung MetastasisNumber of surface metastatic nodules107 ± 49p < 0.0001 vs. Control

Mechanism of Action and Signaling Pathways

Docetaxel exerts its anti-cancer effects primarily by stabilizing microtubules, which leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2] Due to its structural similarity, this compound is presumed to share this fundamental mechanism.

The anti-metastatic effects of these compounds are linked to their ability to interfere with the cellular machinery required for cell migration and invasion. This includes the disruption of the cytoskeleton and potentially the modulation of signaling pathways that regulate metastatic processes.

Docetaxel_Signaling_Pathway Docetaxel Docetaxel / This compound Microtubules β-tubulin on Microtubules Docetaxel->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Metastasis Metastasis Inhibition Apoptosis->Metastasis In_Vivo_Metastasis_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Cell_Culture 1. Culture B16F10 Melanoma Cells Cell_Harvest 2. Harvest and Resuspend Cells in PBS Cell_Culture->Cell_Harvest Injection 3. Tail Vein Injection into Mice Cell_Harvest->Injection Treatment 4. Administer Compounds (Control, Docetaxel, this compound) Injection->Treatment Euthanasia 5. Euthanize Mice (Day 14-21) Treatment->Euthanasia Lung_Excision 6. Excise and Fix Lungs Euthanasia->Lung_Excision Nodule_Count 7. Count Metastatic Nodules Lung_Excision->Nodule_Count

References

A Comparative Guide: 10-Oxo Docetaxel vs. Docetaxel in Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to standard chemotherapeutic agents like Docetaxel (B913) is a significant hurdle in cancer treatment. This guide provides an objective comparison of the efficacy of 10-Oxo Docetaxel and its parent compound, Docetaxel, with a focus on their activity in Docetaxel-resistant cancer cells. Due to the limited availability of direct comparative studies on this compound, data from its closely related analogue, 10-oxo-7-epidocetaxel, is utilized as a surrogate to provide valuable insights into the potential of this novel taxoid.[1]

Executive Summary

This compound, a novel taxoid and an intermediate in the synthesis of Docetaxel, demonstrates promising anti-tumor properties.[1][2] Preclinical evidence on its analogue, 10-oxo-7-epidocetaxel, suggests it may possess superior cytotoxic and anti-metastatic activities compared to Docetaxel, particularly in overcoming mechanisms of drug resistance.[1] This guide synthesizes the available data, outlines key experimental protocols for evaluation, and visualizes the complex signaling pathways implicated in Docetaxel resistance.

Quantitative Comparison of Cytotoxicity

The following tables summarize the comparative efficacy of 10-oxo-7-epidocetaxel and Docetaxel from in vitro studies. These findings suggest that the 10-oxo derivative may have a greater potential to induce cell death in cancer cells.

Table 1: In Vitro Anti-Proliferative Activity [1]

CompoundTime PointKey Finding in B16F10 Melanoma Cells
10-oxo-7-epidocetaxel 48 and 72 hoursCaused significantly higher cytotoxicity compared to the 22-hour study.
Docetaxel Not specifiedStandard cytotoxic agent used for comparison.
Comparison Not specified10-oxo-7-epidocetaxel showed significantly increased in vitro anti-metastatic activity compared to Docetaxel.

Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines (72h exposure) [3]

Cell LineCancer TypeHypothetical IC50 (nM)
MCF-7Breast Cancer15.2
MDA-MB-231Breast Cancer25.8
A549Lung Cancer18.5
HCT116Colon Cancer22.1
PC-3Prostate Cancer12.7
DU145Prostate Cancer30.4

Mechanism of Action and Resistance

Docetaxel's primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents depolymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[3][4] It is highly probable that this compound shares this fundamental mechanism due to its structural similarity.[1]

Resistance to Docetaxel is a multifaceted problem involving several cellular mechanisms:

  • Alterations in Microtubule Dynamics: Mutations in tubulin genes or changes in the expression of tubulin isotypes can reduce the binding affinity of Docetaxel.[5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, actively pumps Docetaxel out of the cancer cell, reducing its intracellular concentration.

  • Activation of Pro-Survival Signaling Pathways: Key pathways like the PI3K/Akt and Wnt/β-catenin signaling cascades are often hyperactivated in resistant cells, promoting cell survival and proliferation.[6][7]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and Docetaxel are provided below.

Development of Docetaxel-Resistant Cancer Cell Lines

This protocol outlines the generation of cancer cell lines with acquired resistance to Docetaxel.

Principle: Resistant cell lines are developed by exposing parental cancer cells to gradually increasing concentrations of Docetaxel over an extended period. This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug.[8][9]

Procedure:

  • Initial Exposure: Begin by treating the parental cell line (e.g., PC-3 prostate cancer cells) with a low concentration of Docetaxel (e.g., 1 nM) in the culture medium.[10]

  • Stepwise Increase in Concentration: Once the cells have recovered and are proliferating, increase the concentration of Docetaxel in a stepwise manner (e.g., 2 nM, 5 nM, 10 nM, and so on).[8]

  • Recovery and Maintenance: After each treatment cycle, allow the surviving cells to recover and repopulate the culture flask. Maintain the cells in a medium containing the highest tolerated concentration of Docetaxel.

  • Confirmation of Resistance: Regularly assess the resistance of the developed cell line by performing cell viability assays (e.g., MTT assay) and comparing the IC50 value to that of the parental cell line. A significantly higher IC50 value indicates the development of resistance.[8][10]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[11]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., Docetaxel-resistant PC-3 cells) into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and Docetaxel for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.[1]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[11]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

Procedure:

  • Cell Treatment: Treat Docetaxel-resistant cancer cells with this compound or Docetaxel for a specified time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.[12]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[12]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the distribution of cells in different phases of the cell cycle.

Principle: Propidium Iodide (PI) is a fluorescent dye that binds to DNA in a stoichiometric manner. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[14][15]

Procedure:

  • Cell Treatment: Treat Docetaxel-resistant cancer cells with this compound or Docetaxel for a specific duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.[16][17]

  • RNase Treatment: Treat the cells with RNase A to degrade any RNA, ensuring that PI only binds to DNA.[14]

  • PI Staining: Stain the cells with a PI solution.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. A histogram of DNA content versus cell count is generated to determine the percentage of cells in each phase of the cell cycle.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in Docetaxel resistance and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Resistance Development cluster_treatment Treatment cluster_assays Efficacy Assessment Parental Cancer Cells Parental Cancer Cells Docetaxel-Resistant Cells Docetaxel-Resistant Cells Parental Cancer Cells->Docetaxel-Resistant Cells Stepwise Docetaxel Exposure This compound This compound Docetaxel Docetaxel Cell Viability (MTT) Cell Viability (MTT) This compound->Cell Viability (MTT) Apoptosis (Annexin V/PI) Apoptosis (Annexin V/PI) This compound->Apoptosis (Annexin V/PI) Cell Cycle (PI Staining) Cell Cycle (PI Staining) This compound->Cell Cycle (PI Staining) Docetaxel->Cell Viability (MTT) Docetaxel->Apoptosis (Annexin V/PI) Docetaxel->Cell Cycle (PI Staining)

Experimental workflow for comparing the efficacy of this compound and Docetaxel.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Inhibition of Apoptosis Inhibition of Apoptosis Akt->Inhibition of Apoptosis Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation

The PI3K/Akt signaling pathway, often hyperactivated in Docetaxel-resistant cancer.

wnt_beta_catenin_pathway cluster_membrane_wnt Cell Membrane cluster_cytoplasm_wnt Cytoplasm cluster_nucleus_wnt Nucleus Wnt Wnt Frizzled Receptor Frizzled Receptor Wnt->Frizzled Receptor Binds to Dishevelled Dishevelled Frizzled Receptor->Dishevelled Activates Destruction Complex GSK-3β, APC, Axin Dishevelled->Destruction Complex Inhibits β-catenin β-catenin Destruction Complex->β-catenin Degrades (when active) TCF/LEF TCF/LEF β-catenin->TCF/LEF Translocates and binds to Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Drug Resistance Drug Resistance Gene Transcription->Drug Resistance

The Wnt/β-catenin signaling pathway, a key contributor to Docetaxel resistance.

Conclusion

The available preclinical data, primarily from the analogue 10-oxo-7-epidocetaxel, suggests that this compound holds potential as a more potent cytotoxic agent than Docetaxel, particularly in the context of drug-resistant cancers.[1] Its enhanced anti-metastatic activity further underscores its therapeutic promise.[1] The structural similarities between this compound and Docetaxel suggest a shared mechanism of action targeting microtubule stability.[1] However, the potential for this compound to overcome common resistance mechanisms, such as those mediated by the PI3K/Akt and Wnt/β-catenin pathways, warrants further investigation through direct comparative studies in a panel of Docetaxel-resistant cancer cell lines. Such research is crucial to fully elucidate its clinical potential and guide future drug development efforts.

References

A Comparative Guide to the In Vivo Anti-Tumor Activity of 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the in vivo efficacy of novel anti-cancer compounds is paramount. This guide provides a comparative analysis of the anti-tumor activity of 10-Oxo Docetaxel, a novel taxoid, with its well-established counterpart, Docetaxel. Due to the limited availability of direct in vivo studies on this compound, this guide utilizes data from its closely related derivative, 10-oxo-7-epidocetaxel, as a surrogate to provide valuable insights into its potential therapeutic efficacy.

Quantitative Comparison of Anti-Metastatic Activity

The following table summarizes the in vivo anti-metastatic efficacy of 10-oxo-7-epidocetaxel in a B16F10 experimental metastasis mouse model. This model is a standard for assessing the potential of compounds to inhibit the spread of cancer cells.

Treatment GroupMean Number of Surface Metastatic Nodules (± SD)Statistical Significance (vs. Control)
Control348 ± 56-
10-oxo-7-epidocetaxel107 ± 49p < 0.0001

Data extracted from a study on 10-oxo-7-epidocetaxel, a closely related analogue of this compound.[1][2]

The data clearly indicates that 10-oxo-7-epidocetaxel significantly reduces the formation of metastatic nodules in the lungs of treated mice compared to the untreated control group.[1][2] An acute toxicity study also revealed that Docetaxel containing 10% 10-oxo-7-epidocetaxel exhibited a better therapeutic effect and reduced toxicity compared to Docetaxel alone.[1][2] Furthermore, while the control group experienced significant weight loss, the group treated with 10-oxo-7-epidocetaxel showed an average weight gain of approximately 4%, suggesting better tolerability.[1][2]

Experimental Protocols

A clear understanding of the experimental methodology is crucial for interpreting the presented data. Below are the detailed protocols for the in vivo anti-metastatic study.

In Vivo Anti-Metastatic Study Protocol
  • Animal Model: B16F10 experimental metastasis mouse model.[1][2] This model is established by injecting B16F10 melanoma cells into the tail vein of mice, which then form metastatic nodules primarily in the lungs.

  • Cell Line: B16F10, a murine melanoma cell line known for its high metastatic potential to the lungs.

  • Drug Administration: Formulations of 10-oxo-7-epidocetaxel, prepared similarly to the commercial Docetaxel (Taxotere®) injection, were administered to the test group. The exact dosage and administration schedule were not detailed in the available abstract but were part of a therapeutic study.

  • Efficacy Evaluation: The primary endpoint for assessing anti-tumor activity was the number of surface metastatic nodules in the lungs of the mice. This was determined after a specific period, allowing for tumor cell colonization and growth.

  • Toxicity Assessment: An acute toxicity study was conducted, and animal weight was monitored throughout the therapeutic study as an indicator of overall health and treatment tolerance.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the in vivo anti-metastatic study described.

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis B16F10 B16F10 Melanoma Cell Culture Injection Intravenous Injection of B16F10 Cells B16F10->Injection Drug_Prep 10-oxo-7-epidocetaxel Formulation Treatment Drug Administration Drug_Prep->Treatment Injection->Treatment Monitoring Animal Monitoring (Weight, Health) Treatment->Monitoring Euthanasia Euthanasia and Lung Excision Monitoring->Euthanasia Nodule_Count Quantification of Metastatic Nodules Euthanasia->Nodule_Count Data_Analysis Statistical Analysis Nodule_Count->Data_Analysis

Caption: A diagram illustrating the key steps of the in vivo anti-metastatic experimental workflow.

Signaling Pathway of Taxanes

This compound, as a taxane (B156437) derivative, is expected to share the same fundamental mechanism of action as Docetaxel and Paclitaxel (B517696). The primary target of this class of drugs is the microtubule, a critical component of the cell's cytoskeleton.

Taxanes bind to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization. This disruption of the normal dynamic instability of microtubules has profound effects on cell division, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).

The following diagram depicts the signaling pathway initiated by taxane binding to microtubules.

signaling_pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Taxane This compound / Docetaxel Microtubule β-tubulin subunit of Microtubules Taxane->Microtubule Binds to Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Microtubule->Stabilization Leads to Disruption Disruption of Mitotic Spindle Stabilization->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis

Caption: The signaling pathway of taxanes, leading from microtubule stabilization to apoptosis.

References

A Comparative Analysis of 10-Oxo Docetaxel and Other Taxane Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, taxane (B156437) derivatives form a critical class of antineoplastic agents. This guide provides a comparative study of 10-Oxo Docetaxel and other prominent taxanes—Docetaxel, Paclitaxel (B517696), and Cabazitaxel. The focus is on their cytotoxic and anti-metastatic properties, underpinned by experimental data to inform researchers, scientists, and drug development professionals. Due to limited direct studies on this compound, this guide utilizes data on its closely related analogue, 10-oxo-7-epidocetaxel, as a surrogate for comparative analysis.[1]

Quantitative Comparison of Cytotoxicity

The in vitro efficacy of taxane derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the available IC50 values for 10-oxo-7-epidocetaxel and other taxanes.

CompoundCell LineIncubation TimeIC50 (nM)
10-oxo-7-epidocetaxel A549 (Human Lung Carcinoma)24 h140 ± 20
48 h1.08 ± 0.52
72 h0.213 ± 0.056
B16F10 (Mouse Melanoma)24 h3000 ± 1471
48 h5.35 ± 0.46
72 h4.36 ± 0.16
Docetaxel A549 (Human Lung Carcinoma)24 h25 ± 4.08
48 h0.005 ± 0.0017
72 h0.005 ± 0.001
B16F10 (Mouse Melanoma)48 h0.425 ± 0.17
72 h0.051 ± 0.01
Paclitaxel A549 (Human Lung Carcinoma)48 h~1.92 µM (1920 nM)
B16F10 (Mouse Melanoma)72 h60 µM (60000 nM)
Cabazitaxel A549 (Human Lung Carcinoma)4 days3-29 ng/mL (~3.5-34 nM)

Note: Data for 10-oxo-7-epidocetaxel and Docetaxel is from a direct comparative study by Manjappa et al.[2] IC50 values for Paclitaxel and Cabazitaxel are from separate studies and may have different experimental conditions.

Comparative Efficacy and Mechanism of Action

Cytotoxicity: Studies on 10-oxo-7-epidocetaxel reveal time-dependent cytotoxicity, with significantly higher potency observed after 48 and 72 hours of exposure compared to 24 hours.[2] When compared to Docetaxel in A549 and B16F10 cell lines, 10-oxo-7-epidocetaxel generally exhibits a higher IC50 value, suggesting lower cytotoxic potency under the tested conditions.[2] Cabazitaxel has demonstrated potent antitumor activity, comparable to Docetaxel in sensitive cell lines and more potent in various cancer cell lines with acquired resistance to Docetaxel.[3]

Anti-Metastatic Activity: In vitro studies have shown that 10-oxo-7-epidocetaxel has a significantly increased anti-metastatic activity compared to Docetaxel.[1][2] This suggests that modifications at the C-10 position of the taxane core may influence the ability of these compounds to inhibit cancer cell migration and invasion.

Mechanism of Action: Taxanes, including Docetaxel, Paclitaxel, and Cabazitaxel, share a fundamental mechanism of action: they are microtubule-stabilizing agents.[4][5] By binding to the β-tubulin subunit of microtubules, they promote their assembly and inhibit depolymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[5][6] It is highly probable that this compound shares this core mechanism due to its structural similarity to Docetaxel.[1] The differences in potency among taxane derivatives may arise from variations in their binding affinity to β-tubulin, cellular uptake and efflux, and their effects on downstream signaling pathways.[1] Docetaxel has also been shown to induce apoptosis through the phosphorylation of the anti-apoptotic protein Bcl-2.[7]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, B16F10)

  • Complete cell culture medium

  • Taxane derivatives (this compound, Docetaxel, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the taxane derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Anti-Metastatic Assay (Transwell Migration Assay)

This assay evaluates the ability of a compound to inhibit the migration of cancer cells through a porous membrane.

Materials:

  • Cancer cell lines

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • Taxane derivatives

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cotton swabs

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to near confluence, then starve them in serum-free medium for several hours before the assay.

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add complete medium (containing a chemoattractant like FBS) to the lower chamber.

  • Cell Seeding and Treatment: Resuspend the starved cells in serum-free medium containing the desired concentrations of the taxane derivatives or a vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

  • Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixing solution, followed by staining with a staining solution.

  • Cell Counting: Wash the inserts and allow them to dry. Count the number of stained, migrated cells in several random fields under a microscope.

  • Data Analysis: Compare the number of migrated cells in the treated groups to the control group to determine the inhibitory effect of the compounds on cell migration.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Taxane derivatives

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., ice-cold 70% ethanol)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in culture plates and treat them with different concentrations of taxane derivatives or a vehicle control for a specified period.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Fixation: Wash the cells with PBS and then fix them by slowly adding ice-cold 70% ethanol (B145695) while vortexing gently. The cells can be stored at -20°C.

  • Staining: Rehydrate the fixed cells by washing with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_analysis Comparative Analysis start Cancer Cell Lines (e.g., A549, B16F10) treatment Treatment with Taxane Derivatives start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity migration Anti-Metastasis Assay (Transwell) treatment->migration cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 migration_inhibition Migration Inhibition (%) migration->migration_inhibition cycle_arrest Cell Cycle Arrest (%) cell_cycle->cycle_arrest compare Compare Potency & Mechanism ic50->compare migration_inhibition->compare cycle_arrest->compare Taxane_Signaling_Pathway cluster_cell Cancer Cell taxane Taxane Derivative (e.g., this compound) tubulin β-Tubulin taxane->tubulin Binds to bcl2 Bcl-2 Phosphorylation (Inactivation) taxane->bcl2 Inhibits anti-apoptotic function microtubule Microtubule Stabilization tubulin->microtubule mitotic_spindle Defective Mitotic Spindle microtubule->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis bcl2->apoptosis Promotes

References

10-Oxo Docetaxel vs. Paclitaxel: A Comparative Analysis of Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of 10-Oxo Docetaxel (B913) and Paclitaxel (B517696) on microtubule dynamics. While direct comparative studies on the microtubule-destabilizing effects of 10-Oxo Docetaxel are limited, this document leverages available data on its parent compound, Docetaxel, and related analogues to provide a comprehensive overview for research and drug development purposes.

Introduction

Both this compound and Paclitaxel belong to the taxane (B156437) family of chemotherapeutic agents, which are pivotal in the treatment of various solid tumors. Their primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis. Paclitaxel, the prototypical taxane, stabilizes microtubules by binding to the β-tubulin subunit. Docetaxel, a semi-synthetic analogue of paclitaxel, shares this mechanism but exhibits a higher affinity for tubulin and greater potency in inducing apoptosis. This compound is a novel taxoid and an intermediate in the synthesis of Docetaxel, and is also recognized for its anti-tumor properties.[1][2] Due to its structural similarity, it is highly probable that this compound shares the fundamental mechanism of microtubule stabilization.[3]

Comparative Efficacy and Potency

Furthermore, research on a closely related analogue, 10-oxo-7-epidocetaxel, demonstrated significantly higher cytotoxicity and in vitro anti-metastatic activity compared to Docetaxel.[3] This suggests that the 10-oxo functional group may enhance the cytotoxic potential of the docetaxel scaffold. By extension, it is plausible that this compound exhibits a more pronounced effect on microtubule stabilization and, consequently, greater anti-cancer activity than Paclitaxel.

Quantitative Data on Microtubule Dynamics

The following tables summarize quantitative data on the effects of Paclitaxel on microtubule dynamics in human tumor cells and a comparison of the in vitro cytotoxicity of Paclitaxel and Docetaxel, which serves as a proxy for this compound.

Table 1: Effect of Paclitaxel on Microtubule Dynamics in Human Tumor Cells

ParameterCell LineControlPaclitaxel (Concentration)% Inhibition
Shortening Rate (µm/min) Caov-311.6 ± 7.37.9 ± 7.2 (30 nM)32%
A-4989.2 ± 5.16.7 ± 3.2 (100 nM)26%
Growing Rate (µm/min) Caov-3Not specifiedNot specified24%
A-498Not specifiedNot specified18%
Dynamicity (µm/min) Caov-3Not specifiedNot specified31%
A-498Not specifiedNot specified63%
Pause Duration (s) A-49812.8 ± 13.622.3 ± 18.3 (100 nM)-74% (increase)

Data extracted from a study on the effects of taxol on living human tumor cells.[5][6]

Table 2: Comparative In Vitro Cytotoxicity (IC50) of Paclitaxel and Docetaxel

Cell LineCancer TypePaclitaxel IC50 (ng/mL)Docetaxel IC50 (ng/mL)
SK-OV-3Ovarian6.85.4
OVCAR-3Ovarian3.76.8
CAOV-3Ovarian660540
MCF-7Breast4.26.2
MDA-MB-231Breast5.87.5

Data from a comparative study in gynecologic and breast cancer cell lines.[7] Note: Lower IC50 values indicate higher potency.

Mechanism of Action: A Visual Comparison

The fundamental mechanism of action for both this compound and Paclitaxel is the stabilization of microtubules. This interference with the normal dynamic instability of microtubules leads to a cascade of events culminating in cell death.

Mechanism of Microtubule Stabilization by Taxanes cluster_0 Normal Microtubule Dynamics cluster_1 Effect of Taxanes Tubulin αβ-Tubulin Dimers Polymerization Polymerization Microtubule Dynamic Microtubule Polymerization->Microtubule GTP Depolymerization Depolymerization Microtubule->Depolymerization GDP Depolymerization->Tubulin Taxane This compound or Paclitaxel Stabilized_MT Stabilized Microtubule Taxane->Stabilized_MT Binds to β-tubulin Mitotic_Arrest Mitotic Arrest (G2/M Phase) Stabilized_MT->Mitotic_Arrest Inhibition of Depolymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Taxanes bind to β-tubulin, stabilizing microtubules and leading to mitotic arrest and apoptosis.

Experimental Protocols

The following are summaries of standard experimental protocols used to assess the effects of taxanes on microtubule dynamics and cytotoxicity.

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

  • Preparation: Purified tubulin is suspended in a polymerization buffer.

  • Initiation: The reaction is initiated by raising the temperature to 37°C and adding GTP.

  • Treatment: Test compounds (this compound or Paclitaxel) are added at various concentrations.

  • Measurement: The increase in turbidity (optical density) due to microtubule formation is monitored over time using a spectrophotometer at 340 nm.

  • Analysis: Stabilizing agents like Paclitaxel and, presumably, this compound will show an increased rate and extent of polymerization compared to a control.[8]

Tubulin Polymerization Assay Workflow A Prepare Purified Tubulin in Polymerization Buffer B Add GTP and Test Compound (this compound or Paclitaxel) A->B C Incubate at 37°C B->C D Monitor Optical Density at 340 nm over time C->D E Analyze Polymerization Curves D->E

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with cytotoxic compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or Paclitaxel for a specified duration (e.g., 72 hours).

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution. The plates are incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into insoluble purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan.

  • Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

In Vitro Anti-Metastatic Assay

This assay evaluates the ability of a compound to inhibit the invasion and migration of cancer cells.

  • Cell Seeding: Cancer cells are seeded in the upper chamber of a Matrigel-coated transwell insert.

  • Compound Treatment: The cells are treated with the test compounds.

  • Incubation: The plate is incubated to allow for cell invasion through the Matrigel matrix to the lower chamber.

  • Cell Staining and Counting: Non-invading cells are removed from the upper surface. The invading cells on the lower surface are fixed, stained, and counted under a microscope.[3]

Conclusion

Based on the available evidence for Docetaxel and its analogues, this compound is anticipated to be a more potent microtubule-stabilizing agent than Paclitaxel. This increased potency likely translates to enhanced cytotoxicity and anti-tumor activity. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their effects on microtubule dynamics and to explore the full therapeutic potential of this compound. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.

References

Head-to-Head Comparison: 10-Oxo Docetaxel and 7-epi-Docetaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, taxanes represent a critical class of anti-mitotic agents. Docetaxel, a semi-synthetic analogue of paclitaxel, is a cornerstone in the treatment of various solid tumors. Its efficacy has spurred research into its derivatives and related compounds, including process impurities and metabolites, to identify novel agents with improved therapeutic indices. This guide provides a detailed head-to-head comparison of two such docetaxel-related compounds: 10-Oxo Docetaxel and 7-epi-Docetaxel.

This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data. It is important to note that direct comparative studies on this compound are limited. Therefore, data from studies on the closely related compound, 10-oxo-7-epidocetaxel, is utilized as a surrogate to provide a comprehensive analysis against 7-epi-Docetaxel and the parent compound, Docetaxel.

Executive Summary

Both this compound and 7-epi-Docetaxel are structurally similar to Docetaxel and are believed to share its primary mechanism of action: the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1] However, subtle structural modifications can significantly impact their biological activity. Preclinical evidence suggests that while 7-epi-Docetaxel, a major impurity of Docetaxel, exhibits in vitro anti-cancer effects comparable to Docetaxel, its in vivo efficacy is inferior.[2] Conversely, studies on 10-oxo-7-epidocetaxel indicate a potentially more favorable profile, with significant in vitro anti-metastatic activity and in vivo efficacy with reduced toxicity compared to Docetaxel.[3][4]

Quantitative Comparison of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. The following table summarizes the available IC50 data for 10-oxo-7-epidocetaxel and 7-epi-Docetaxel against human lung carcinoma (A549) and murine melanoma (B16F10) cell lines, in comparison to Docetaxel (Taxotere®, TXT).

CompoundCell Line24h IC50 (nM)48h IC50 (nM)72h IC50 (nM)
10-oxo-7-epidocetaxel A549140 ± 200.005 ± 0.00170.005 ± 0.001
B16F10---
7-epi-Docetaxel A5496.5 ± 1.910.024 ± 0.010.112 ± 0.059
B16F10---
Docetaxel (TXT) A54925 ± 4.080.005 ± 0.00170.005 ± 0.001
B16F10---
Data extracted from a study on 10-oxo-7-epidocetaxel and 7-epi-Docetaxel.[4]

Cell Cycle Analysis

The primary mechanism of taxanes involves the disruption of microtubule dynamics, leading to cell cycle arrest, predominantly in the G2/M phase.

A study on 10-oxo-7-epidocetaxel and 7-epi-Docetaxel revealed differences in their effects on the cell cycle in A549 cells compared to Docetaxel (TXT). At higher concentrations, 10-oxo-7-epidocetaxel induced a more significant arrest of cells in the G2-M phase, whereas Docetaxel caused a greater arrest in the S phase.[3][4]

In Vivo Antitumor and Anti-Metastatic Efficacy

The therapeutic potential of these compounds has been evaluated in preclinical in vivo models.

CompoundAnimal ModelTumor TypeKey Findings
10-oxo-7-epidocetaxel B16F10 experimental metastasis mouse modelLung MelanomaSignificantly fewer surface metastatic nodules compared to the control group (107 ± 49 vs. 348 ± 56). No observed toxicity, with a slight increase in mean group weight.[3][4]
7-epi-Docetaxel BALB/c sk-ov-3 xenograft nude mice modelOvarian CancerIn vivo antitumor effectiveness was inferior to that of Docetaxel. Did not elicit any acute toxic effects.[2]

Mechanism of Action and Signaling Pathways

Docetaxel and its analogues exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[6]

The apoptotic signaling cascade initiated by taxanes is complex and can involve both intrinsic and extrinsic pathways. Key molecular events include:

  • Phosphorylation of Bcl-2: Taxanes can induce the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function and promotes apoptosis.[1][4]

  • Caspase Activation: The apoptotic signal leads to the activation of a cascade of caspases, the executioner enzymes of apoptosis.[7]

  • Modulation of MAPK and PI3K/AKT Pathways: Docetaxel has been shown to modulate key signaling pathways that regulate cell survival and proliferation, such as the MAPK and PI3K/AKT pathways.[3][8] Activation of JNK and inhibition of ERK1/2 have been associated with docetaxel-induced apoptosis.[9] The combination of Docetaxel with inhibitors of the PI3K/AKT pathway can enhance its cytotoxic effects.[3]

Docetaxel_Signaling_Pathway Docetaxel Signaling Pathway Docetaxel Docetaxel / Analogues Microtubules β-Tubulin Subunit of Microtubules Docetaxel->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Promotes G2M_Arrest G2/M Phase Cell Cycle Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2 MAPK MAPK Pathway (JNK Activation, ERK Inhibition) G2M_Arrest->MAPK PI3K_AKT PI3K/AKT Pathway (Inhibition) G2M_Arrest->PI3K_AKT Caspases Caspase Activation Apoptosis->Caspases Bcl2->Apoptosis MAPK->Apoptosis PI3K_AKT->Apoptosis

Docetaxel's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound and 7-epi-Docetaxel.

In Vitro Anti-Proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549 or B16F10) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, 7-epi-Docetaxel, or a vehicle control for different time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well plates Compound_Treatment Treat with Compounds (24, 48, 72h) Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Solution (4h incubation) Compound_Treatment->MTT_Addition Formazan_Solubilization Dissolve Formazan with DMSO MTT_Addition->Formazan_Solubilization Read_Absorbance Measure Absorbance at 570 nm Formazan_Solubilization->Read_Absorbance Calculate_IC50 Calculate Cell Viability and IC50 Read_Absorbance->Calculate_IC50

Experimental workflow for comparing cytotoxicity.
In Vivo Experimental Metastasis Model

This model assesses the anti-metastatic potential of the compounds.

  • Animal Model: Use appropriate mouse strains (e.g., C57BL/6 for B16F10 cells).

  • Tumor Cell Injection: Inject B16F10 melanoma cells (2 x 10⁵ cells in 0.2 mL of PBS) intravenously into the lateral tail vein of the mice.

  • Compound Administration: Administer the test compounds (e.g., 10-oxo-7-epidocetaxel at 20 mg/kg) or vehicle control intravenously or intraperitoneally at specified time points post-tumor cell injection.

  • Monitoring: Monitor the body weight and general health of the animals throughout the study.

  • Endpoint Analysis: After a predetermined period (e.g., 20 days), euthanize the mice and excise the lungs.

  • Metastasis Quantification: Count the number of metastatic nodules on the lung surface.

  • Histopathological Analysis: Fix the lung tissues in formalin, embed in paraffin, and perform H&E staining to confirm the presence of metastatic lesions.

Conclusion

The comparative analysis of this compound (via its surrogate 10-oxo-7-epidocetaxel) and 7-epi-Docetaxel reveals distinct preclinical profiles. While 7-epi-Docetaxel demonstrates reduced in vivo efficacy compared to its parent compound, 10-oxo-7-epidocetaxel emerges as a promising candidate with potent in vitro anti-metastatic activity and significant in vivo antitumor effects, seemingly devoid of the toxicity associated with Docetaxel. These findings underscore the importance of evaluating docetaxel-related compounds, as subtle structural modifications at the C-7 and C-10 positions can lead to significant alterations in their therapeutic potential. Further comprehensive head-to-head studies are warranted to fully elucidate the pharmacological profile of this compound and its potential as a next-generation taxane (B156437) therapeutic.

References

Validating the Mechanism of Action of 10-Oxo Docetaxel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, taxanes stand as a critical class of microtubule-targeting agents. Docetaxel (B913), a prominent member of this family, exerts its potent anti-tumor effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] This guide provides a comparative analysis of the mechanism of action of Docetaxel and its derivative, 10-Oxo Docetaxel.

While direct experimental data for this compound is limited, its structural similarity to Docetaxel strongly suggests a shared mechanism of action.[4] Insights into its potential activity are drawn from studies on the closely related compound, 10-oxo-7-epidocetaxel, which has demonstrated enhanced cytotoxic and anti-metastatic properties compared to Docetaxel.[1] This guide will leverage available data on Docetaxel and 10-oxo-7-epidocetaxel to provide a comprehensive comparison for researchers, scientists, and drug development professionals.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. The following tables summarize the IC50 values for Docetaxel in various cancer cell lines and present data for 10-oxo-7-epidocetaxel as a surrogate for this compound.

Table 1: IC50 Values of Docetaxel in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
PC-3Prostate Cancer3.72[5]
DU-145Prostate Cancer4.46[5]
LNCaPProstate Cancer1.13[5]
H460Lung Cancer1.41 (2D culture)[6]
A549Lung Cancer1.94 (2D culture)[6]
H1650Lung Cancer2.70 (2D culture)[6]

Table 2: Comparative in vitro Activity of 10-oxo-7-epidocetaxel and Docetaxel

CompoundKey Finding
10-oxo-7-epidocetaxelShowed significantly increased in vitro anti-metastatic activity compared to Docetaxel.[1]
10-oxo-7-epidocetaxelCaused significantly higher cytotoxicity after 48 and 72 hours of exposure compared to a 22-hour study.[1]

Mechanism of Action: Microtubule Stabilization and Downstream Effects

The primary mechanism of action for taxanes involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in cell death.

cluster_drug Drug Action cluster_cellular Cellular Events Docetaxel Docetaxel / This compound Tubulin β-tubulin Subunit Docetaxel->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Promotes Polymerization & Prevents Depolymerization Spindle Mitotic Spindle Disruption Microtubules->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Triggers

Caption: Mechanism of Action of Taxanes.

Studies on 10-oxo-7-epidocetaxel indicate that it induces a more pronounced arrest of cells in the G2-M phase of the cell cycle compared to Docetaxel, suggesting a potentially more potent effect on microtubule dynamics.[3]

Experimental Protocols

Validating the mechanism of action of microtubule-targeting agents involves a series of key experiments. The following are detailed protocols for assessing cytotoxicity, cell cycle progression, and apoptosis.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a reference compound (e.g., Docetaxel) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the IC50 value.

cluster_workflow MTT Assay Workflow A Seed Cells B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Experimental workflow for the MTT assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test and reference compounds for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compounds for a desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells. PI can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The results will show four distinct cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

cluster_pathway Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Taxane Taxane Treatment (Microtubule Stress) Taxane->Mitochondria

Caption: Simplified signaling pathway of taxane-induced apoptosis.

References

cross-resistance profile of 10-Oxo Docetaxel in chemoresistant models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of resistance to chemotherapy remains a significant hurdle in cancer treatment. Taxanes, such as Docetaxel (B913), are potent anti-mitotic agents, but their efficacy can be compromised by the emergence of resistant tumor cells. This guide provides a comparative analysis of 10-Oxo Docetaxel, a novel taxoid, and its potential to overcome established chemoresistance mechanisms. Direct comprehensive studies on the cross-resistance profile of this compound are currently limited.[1] Therefore, this guide incorporates data from its closely related analogue, 10-oxo-7-epidocetaxel, as a surrogate to provide valuable insights into its potential cytotoxic and anti-metastatic effects.[1]

Unveiling a Favorable Cytotoxicity Profile

Initial research highlights the promising anti-tumor properties of this compound.[2][3] Studies on its analogue, 10-oxo-7-epidocetaxel, reveal a significantly higher in vitro anti-metastatic activity when compared to the parent compound, Docetaxel.[1][4] This suggests that the structural modifications in this compound may contribute to a more potent anti-cancer effect.

Comparative Efficacy: 10-oxo-7-epidocetaxel vs. Docetaxel
Feature10-oxo-7-epidocetaxelDocetaxelReference
In Vitro Anti-Metastatic Activity Significantly increased compared to DocetaxelStandard[1][4]
Cell Cycle Arrest Predominantly at G2-M phaseMore arrest at S phase[4]
In Vivo Therapeutic Effect Better therapeutic effect with reduced toxicityStandard[4]
In Vivo Metastatic Nodule Formation Significantly less formation of surface metastatic nodulesHigher formation of surface metastatic nodules[4]

Overcoming the Hurdles of Docetaxel Resistance

Understanding the mechanisms behind Docetaxel resistance is key to appreciating the potential advantages of this compound. The primary modes of resistance to Docetaxel include:

  • Tubulin Alterations: Mutations in the β-tubulin gene or overexpression of specific tubulin isotypes (e.g., βIII-tubulin) can reduce the binding affinity of Docetaxel to microtubules.[5][6]

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1), actively pumps Docetaxel out of the cancer cell, reducing its intracellular concentration.[5][7]

  • Signaling Pathway Alterations: Activation of pro-survival signaling pathways, such as the PI3K/AKT pathway, can counteract the apoptotic effects of Docetaxel.[5][6]

The structural modifications of this compound may allow it to circumvent these resistance mechanisms. For instance, altered binding to tubulin or reduced recognition by efflux pumps could be potential advantages.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial.

In Vitro Cytotoxicity Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound, Docetaxel, or other comparator compounds for a specified duration (e.g., 48 or 72 hours).

  • Cell Viability Assessment: Cell viability is measured using a standard method, such as the MTT or SRB assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the cytotoxic potency of each compound.

In Vitro Anti-Metastatic Assay (Transwell Invasion Assay)
  • Chamber Preparation: Transwell inserts with a Matrigel-coated membrane are prepared.

  • Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium. The lower chamber contains a medium with a chemoattractant.

  • Compound Treatment: The cells are treated with the test compounds.

  • Incubation: The plate is incubated to allow for cell invasion through the Matrigel and membrane.

  • Quantification: Non-invading cells are removed from the upper surface. Invading cells on the lower surface are fixed, stained, and counted.[1]

Visualizing the Path to Overcoming Resistance

To better understand the complex interplay of factors involved in chemoresistance and the potential mechanism of action of this compound, the following diagrams illustrate key concepts.

G Experimental Workflow: In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed Cancer Cells in 96-well Plates adhere Allow Cells to Adhere Overnight seed->adhere treat Treat with Serial Dilutions of Test Compounds adhere->treat incubate Incubate for 48-72 Hours treat->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability calculate Calculate IC50 Values viability->calculate

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

G Docetaxel Resistance Mechanisms & Potential Evasion by this compound cluster_resistance Mechanisms of Docetaxel Resistance cluster_docetaxel Docetaxel Action cluster_oxo Potential Action of this compound tubulin Tubulin Alterations apoptosis Apoptosis tubulin->apoptosis Blocks efflux Drug Efflux Pumps (P-gp) efflux->apoptosis Reduces Drug Level pi3k PI3K/AKT Pathway Activation pi3k->apoptosis Inhibits docetaxel Docetaxel docetaxel->tubulin docetaxel->efflux docetaxel->apoptosis oxo This compound oxo->tubulin Potentially Evades oxo->efflux Potentially Evades overcome_apoptosis Apoptosis oxo->overcome_apoptosis

Caption: How this compound may overcome common resistance mechanisms.

The emergence of novel taxane (B156437) derivatives like this compound offers a promising avenue for overcoming chemoresistance. The available data on its analogue, 10-oxo-7-epidocetaxel, suggests enhanced efficacy and a potentially superior safety profile. Further in-depth studies are warranted to fully elucidate the cross-resistance profile of this compound and its clinical potential in treating resistant cancers.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling 10-Oxo Docetaxel must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a hazardous cytotoxic compound, proper management of this compound waste is not only a regulatory requirement but a critical component of responsible research. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated contaminated materials.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS from Cayman Chemical classifies this compound as hazardous, with potential for causing genetic defects, and damage to fertility or an unborn child, and causing organ damage through prolonged or repeated exposure.[1] All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including two pairs of chemotherapy-tested gloves, a disposable gown, and eye protection.

Waste Categorization and Segregation

Proper segregation of waste at the point of generation is the first and most critical step in the disposal process. This compound waste is categorized into two main streams: trace waste and bulk waste. This distinction is based on the amount of residual chemical present.

Waste CategoryDescriptionContainer Type
Trace Waste Items contaminated with less than 3% of their original volume of this compound. This includes empty vials, syringes, IV bags, tubing, gloves, gowns, and other disposable materials used in handling.[2][3]Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" for incineration.[2][3][4]
Bulk Waste Items containing more than 3% of their original volume of this compound. This includes unused or partially used vials, grossly contaminated PPE, and materials used to clean up spills.[3][5]Black, puncture-resistant, and leak-proof containers labeled "Hazardous Waste" or "Bulk Chemotherapy Waste".[2][5]

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • At the point of generation, immediately identify and segregate all materials contaminated with this compound.

  • Use the table above to determine whether the waste is "trace" or "bulk."

2. Containerization:

  • Place trace waste into designated yellow containers.[2][4]

  • Place bulk waste into designated black containers.[2]

  • All sharps (needles, scalpels) contaminated with this compound must be placed in a designated puncture-resistant sharps container for chemotherapy waste.[4]

3. Labeling:

  • Ensure all waste containers are clearly labeled with their contents ("Trace Chemotherapy Waste" or "Hazardous Waste") and the appropriate hazard symbols.

4. Storage:

  • Store filled waste containers in a designated, secure area away from general laboratory traffic.

  • Do not overfill containers; they should be sealed when three-quarters full.

5. Final Disposal:

  • All this compound waste, both trace and bulk, must be ultimately disposed of via incineration at a licensed hazardous waste facility.[2][4]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

Experimental Protocol: Decontamination of Surfaces

In the event of a spill or for routine cleaning of work surfaces contaminated with this compound, the following decontamination procedure should be followed. Studies on the parent compound, docetaxel, have shown that certain solutions are effective in its removal.

Materials:

  • Two pairs of chemotherapy-tested gloves

  • Disposable gown and eye protection

  • Absorbent pads

  • 10⁻² M Sodium Dodecyl Sulfate (SDS) in 80/20 isopropanol/water or 0.5% Sodium Hypochlorite solution

  • 70% Isopropyl Alcohol (IPA)

  • Sterile water

  • Appropriate hazardous waste container (black for spill cleanup materials)

Procedure:

  • Containment: Immediately contain the spill with absorbent pads.

  • Decontamination:

    • Prepare a fresh solution of either 10⁻² M SDS in 80/20 isopropanol/water or 0.5% sodium hypochlorite.

    • Using absorbent pads, start at the outer edge of the spill and work inwards, applying the decontamination solution.

    • Allow a contact time of at least 10 minutes.

  • Rinsing:

    • Wipe the area with pads soaked in sterile water to remove the decontamination solution.

  • Final Cleaning:

    • Wipe the area with 70% IPA.

  • Disposal:

    • All materials used for spill cleanup are considered bulk hazardous waste and must be disposed of in a black hazardous waste container.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Generation of This compound Waste B Segregate at Point of Generation A->B C < 3% Residual Volume? (Trace Waste) B->C E > 3% Residual Volume? (Bulk Waste) B->E D Place in Yellow 'Trace Chemo' Container C->D Yes G Store in Designated Secure Area D->G F Place in Black 'Hazardous Waste' Container E->F Yes F->G H Arrange for Pickup by Licensed Waste Hauler G->H I Final Disposal: Incineration H->I

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can effectively manage the risks associated with this compound waste, ensuring a safe working environment and compliance with regulatory standards.

References

Personal protective equipment for handling 10-Oxo Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 10-Oxo Docetaxel

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent cytotoxic compound. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following potential effects based on available Safety Data Sheets (SDS):

  • Mutagenicity: Suspected of causing genetic defects.

  • Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children.

  • Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.

  • Eye Irritation: Causes serious eye irritation.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. It is imperative to use chemotherapy-rated protective gear.

PPE ComponentSpecificationPurpose
Gloves Double gloving with chemotherapy-tested nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Gown Disposable, lint-free, solid-front gown with back closure made of low-permeability fabric. Cuffs should be tight-fitting.Protects skin and personal clothing from contamination.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or a full-face shield.Protects eyes from splashes of solutions or airborne particles.
Respiratory Protection An N95 respirator or higher is required when handling the powder form outside of a containment device.Prevents inhalation of aerosolized particles.
Engineering Controls

All handling of this compound powder and initial solution preparation must be conducted in a certified containment device to minimize exposure risk.

Control MeasureSpecificationPurpose
Ventilated Enclosure Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) such as a powder containment hood.Provides a controlled environment to prevent the release of hazardous powders or aerosols into the laboratory.
Closed System Transfer Devices (CSTDs) Recommended for the transfer of solutions.Reduces the risk of spills, leaks, and aerosol generation during liquid transfers.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the shipping container for any signs of damage or leakage. If compromised, implement spill procedures immediately.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials. Recommended storage is at -20°C.

Preparation and Handling
  • Pre-Handling:

    • Don all required PPE as specified in the table above.

    • Prepare the work area within the BSC or CVE by covering the surface with a disposable, plastic-backed absorbent pad.

  • Handling Powder:

    • Conduct all weighing and initial dilutions of the powder within the certified containment device.

    • Use dedicated equipment (spatulas, weigh boats) that can be decontaminated or disposed of as cytotoxic waste.

  • Handling Solutions:

    • Use Luer-Lok syringes and needles or CSTDs for all liquid transfers to prevent leakage.

    • Carefully uncap vials to avoid aerosol generation.

Decontamination and Cleaning
  • Work Surfaces: At the end of each procedure and at the end of the day, decontaminate all surfaces within the containment device. A recommended procedure is to first use a detergent-based cleaner, followed by a 70% isopropyl alcohol rinse.

  • Equipment: Decontaminate all non-disposable equipment before removing it from the containment area.

Spill Management
  • Minor Spills (within a containment device):

    • Use a chemotherapy spill kit to absorb the spill.

    • Wipe the area with a detergent solution, followed by 70% isopropyl alcohol.

    • Dispose of all cleanup materials as cytotoxic waste.

  • Major Spills (outside of a containment device):

    • Evacuate the area and restrict access.

    • Alert safety personnel.

    • Don appropriate PPE, including respiratory protection.

    • Contain the spill using absorbent materials from a chemotherapy spill kit.

    • Follow institutional procedures for large spill cleanup and reporting.

Disposal Plan

All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Waste TypeDisposal Container
Solid Waste Yellow chemotherapy waste container, clearly labeled as "Cytotoxic Waste." This includes gloves, gowns, absorbent pads, and weigh boats.
Sharps Waste Puncture-resistant, yellow sharps container specifically for chemotherapy waste. This includes needles and syringes.
Liquid Waste Designated, sealed, and leak-proof container for cytotoxic liquid waste. Do not dispose of down the drain.

Workflow and Logical Relationships

The following diagram illustrates the standard operational workflow for handling this compound, emphasizing safety checkpoints and decision points.

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in BSC/CVE Don_PPE->Prepare_Work_Area Weigh_Powder Weigh this compound Powder Prepare_Work_Area->Weigh_Powder Prepare_Solution Prepare Stock Solution Weigh_Powder->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Surfaces Decontaminate Surfaces & Equipment Perform_Experiment->Decontaminate_Surfaces Spill_Event Spill_Event Perform_Experiment->Spill_Event Potential Spill Segregate_Waste Segregate Cytotoxic Waste Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Waste Properly Segregate_Waste->Dispose_Waste End End Dispose_Waste->End Start Start Start->Don_PPE Spill_Event->Decontaminate_Surfaces No Implement_Spill_Protocol Implement Spill Protocol Spill_Event->Implement_Spill_Protocol Yes Implement_Spill_Protocol->Decontaminate_Surfaces

Caption: Standard operational workflow for handling this compound.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.